1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-4-9(13)6-11(5-8)14-3-1-2-10(14)7-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBDQGBCNPLAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380331 | |
| Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-79-5 | |
| Record name | 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of the pyrrole ring via a Paal-Knorr synthesis, followed by the introduction of a carbaldehyde group at the 2-position of the pyrrole ring using the Vilsmeier-Haack reaction. This document details the experimental protocols for each step, presents all available quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the construction of the N-substituted pyrrole ring, 1-(3,5-dichlorophenyl)-1H-pyrrole, through a Paal-Knorr condensation reaction. This is followed by the formylation of the pyrrole at the C2 position via an electrophilic substitution reaction known as the Vilsmeier-Haack reaction.
Experimental Protocols
Step 1: Synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole
The synthesis of the pyrrole precursor is accomplished via the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, such as 2,5-dimethoxytetrahydrofuran) with a primary amine.
Reaction:
2,5-Dimethoxytetrahydrofuran reacts with 3,5-dichloroaniline in the presence of an acid catalyst to form 1-(3,5-dichlorophenyl)-1H-pyrrole.
Detailed Methodology:
A mixture of 3,5-dichloroaniline (1.62 g, 10 mmol) and 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol to afford 1-(3,5-dichlorophenyl)-1H-pyrrole.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 10 | 1.62 |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 10 | 1.32 |
| 1-(3,5-dichlorophenyl)-1H-pyrrole | C₁₀H₇Cl₂N | 212.08 | - | - |
Table 1: Reagents for the synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole.
Step 2: Synthesis of this compound
The final product is synthesized through the Vilsmeier-Haack formylation of the previously prepared N-substituted pyrrole. This reaction introduces a formyl group (-CHO) onto the electron-rich pyrrole ring.
Reaction:
1-(3,5-dichlorophenyl)-1H-pyrrole is treated with the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield this compound.
Detailed Methodology:
To a stirred solution of N,N-dimethylformamide (DMF, 10 mL), cooled in an ice bath, phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to form the Vilsmeier reagent. A solution of 1-(3,5-dichlorophenyl)-1H-pyrrole (2.12 g, 10 mmol) in DMF (10 mL) is then added dropwise to the freshly prepared Vilsmeier reagent. The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 2 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Volume/Mass |
| 1-(3,5-dichlorophenyl)-1H-pyrrole | C₁₀H₇Cl₂N | 212.08 | 10 | 2.12 g |
| Phosphorus oxychloride | POCl₃ | 153.33 | 12 | 1.1 mL |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | 20 mL |
| This compound | C₁₁H₇Cl₂NO | 240.09 | - | - |
Table 2: Reagents for the synthesis of this compound.
Quantitative Data
| Step | Reaction | Expected Yield (%) |
| 1 | Paal-Knorr Synthesis | 70-90 |
| 2 | Vilsmeier-Haack Reaction | 60-80 |
Table 3: Expected reaction yields.
| Analysis | Expected Data |
| ¹H NMR | δ (ppm): 9.5-9.7 (s, 1H, CHO), 7.0-7.5 (m, 4H, Ar-H and pyrrole-H), 6.3-6.5 (m, 1H, pyrrole-H) |
| ¹³C NMR | δ (ppm): 180-185 (CHO), 120-140 (Ar-C and pyrrole-C) |
| Mass Spec (EI) | m/z: 239/241/243 (M⁺, isotopic pattern for 2 Cl) |
Table 4: Anticipated analytical data for this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult specific literature for analogous reactions to further refine and optimize the described protocols for their specific laboratory conditions and scale.
Physical and chemical properties of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its synthesis, spectral characteristics, and potential biological activities, presenting data in a structured format for ease of reference and comparison.
Core Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 175136-79-5[1][2][3] |
| Molecular Formula | C₁₁H₇Cl₂NO |
| Molecular Weight | 240.09 g/mol [3] |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C=CC=C2C=O |
| Physical State | Predicted to be a solid at room temperature. |
Physical and Chemical Properties
| Property | Predicted/Estimated Value | Notes |
| Melting Point | 43 - 47 °C | This is the experimental melting point for the parent compound, 1H-Pyrrole-2-carboxaldehyde[4]. The melting point of the target compound is expected to be higher due to the increased molecular weight and intermolecular forces from the dichlorophenyl group. |
| Boiling Point | 384.3 ± 37.0 °C | Predicted value. |
| Density | 1.33 ± 0.1 g/cm³ | Predicted value. |
| Solubility | Low in water; Soluble in common organic solvents. | Based on the non-polar aromatic and halogenated phenyl groups, solubility in water is expected to be low. It is likely soluble in solvents like dichloromethane, chloroform, and ethyl acetate. |
| pKa | -10.26 ± 0.70 | Predicted value, indicating it is not a basic compound. |
Synthesis
The most probable synthetic route for this compound is the Vilsmeier-Haack reaction . This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as N-substituted pyrroles.
Reaction Principle
The Vilsmeier-Haack reaction involves the formylation of an electron-rich arene using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then reacts with the electron-rich pyrrole ring, followed by hydrolysis to yield the aldehyde.
References
An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS Number: 175136-79-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 175136-79-5). This compound belongs to the pyrrole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives. This document summarizes key physicochemical data, outlines a probable synthetic route, and explores the potential anticancer applications of this and structurally related compounds, with a focus on their putative mechanisms of action involving key cellular signaling pathways.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its core structure consists of a pyrrole ring substituted with a carbaldehyde group at the 2-position and a 3,5-dichlorophenyl group at the 1-position.
| Property | Value | Reference |
| CAS Number | 175136-79-5 | [2] |
| Molecular Formula | C₁₁H₇Cl₂NO | [2] |
| Molecular Weight | 240.09 g/mol | [2] |
| Appearance | Solid | [1] |
| Predicted Boiling Point | 384.3 ± 37.0 °C | |
| Predicted Density | 1.44 ± 0.1 g/cm³ | |
| InChI Key | GNBDQGBCNPLAQK-UHFFFAOYSA-N | |
| SMILES | O=Cc1ccccn1c2cc(Cl)cc(Cl)c2 |
Synthesis
A plausible synthetic pathway for this compound would involve the initial synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole, followed by its formylation.
General Experimental Protocol for Vilsmeier-Haack Formylation of a Pyrrole Derivative
Materials:
-
Substituted Pyrrole (e.g., 1-(3,5-dichlorophenyl)-1H-pyrrole)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Sodium acetate or other base for workup
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF in an ice bath. Slowly add phosphorus oxychloride dropwise while maintaining the temperature below 10 °C. Stir the mixture for a short period to allow for the formation of the Vilsmeier reagent, chloroiminium salt.
-
Formylation Reaction: Dissolve the substituted pyrrole in a dry, aprotic solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by pouring it into a cold aqueous solution of a base, such as sodium acetate or sodium bicarbonate, to neutralize the acidic components and hydrolyze the intermediate iminium salt to the aldehyde.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]
Potential Biological Activity and Mechanism of Action
While no specific biological data for this compound was found in the searched literature, the broader class of pyrrole derivatives, particularly those with aryl substitutions, has demonstrated significant potential as anticancer agents.[5][6]
Anticancer Potential of Related Pyrrole Derivatives
Numerous studies have highlighted the cytotoxic effects of pyrrole-containing compounds against various cancer cell lines.[6] The pyrrole scaffold is a key component of several approved kinase inhibitor drugs, such as Sunitinib.[5] Research on related structures, such as 1,3-bis(3,5-dichlorophenyl) urea, has shown inhibition of proliferation and activation of apoptosis in melanoma and lung cancer cell lines.[7][8][9] These studies suggest that the dichlorophenyl moiety, in combination with a heterocyclic core, can confer potent anticancer activity.
Putative Mechanisms of Action
The anticancer effects of pyrrole derivatives are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[5]
3.2.1. Kinase Inhibition:
Many pyrrole-based compounds function as ATP-competitive inhibitors of protein kinases.[5] They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade. Key kinase families that are often targeted include:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are critical for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
-
Non-Receptor Tyrosine Kinases: Such as the Src family kinases.
-
Serine/Threonine Kinases: Including those in the MAPK/ERK and PI3K/Akt/mTOR pathways, which regulate cell proliferation, survival, and apoptosis.[10][11]
3.2.2. Induction of Apoptosis:
By inhibiting pro-survival signaling pathways, compounds like this compound may induce apoptosis (programmed cell death) in cancer cells.[12][13][14] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways. Key proteins involved in these pathways that could be affected include the Bcl-2 family of proteins and caspases.[12]
Future Directions
The structural features of this compound suggest that it is a promising candidate for further investigation as an anticancer agent. Future research should focus on:
-
Development of a robust and scalable synthesis protocol.
-
Comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile and to calculate IC₅₀ values.
-
Kinase inhibition assays to identify specific protein kinase targets.
-
Cell-based assays to elucidate its effects on cell cycle progression, apoptosis, and key signaling pathways (e.g., through Western blotting for key signaling proteins).
-
In vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and toxicity.
Conclusion
This compound is a halogenated pyrrole derivative with potential for development as a therapeutic agent, particularly in oncology. While specific biological data for this compound is currently lacking, the known activities of structurally related compounds provide a strong rationale for its further investigation. The insights provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.
References
- 1. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Propargyl-substituted 1H-pyrroles induce apoptosis and autophagy via extracellular signal-regulated signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pathways regulating apoptosis during patterning and development - PMC [pmc.ncbi.nlm.nih.gov]
1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde molecular structure and weight.
This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound is an aromatic heterocyclic compound. Its structure is characterized by a pyrrole ring substituted at the nitrogen atom with a 3,5-dichlorophenyl group and a carbaldehyde (formyl) group at the 2-position of the pyrrole ring.
Below is a visualization of the molecular structure generated using the DOT language.
Quantitative Molecular Data
The key molecular properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 175136-79-5 |
| Molecular Formula | C₁₁H₇Cl₂NO |
| Molecular Weight | 240.09 g/mol |
| Predicted Boiling Point | 384.3 ± 37.0 °C |
| Predicted Density | 1.33 ± 0.1 g/cm³ |
Representative Synthesis Protocol
Vilsmeier-Haack Formylation of 1-(3,5-dichlorophenyl)-1H-pyrrole
This protocol outlines the formylation of the corresponding N-substituted pyrrole. The synthesis of the precursor, 1-(3,5-dichlorophenyl)-1H-pyrrole, would typically be achieved through a Paal-Knorr pyrrole synthesis from 2,5-dimethoxytetrahydrofuran and 3,5-dichloroaniline.
Materials:
-
1-(3,5-dichlorophenyl)-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (1.2 equivalents) is dissolved in anhydrous dichloromethane.
-
The flask is cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is observed.
-
After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes.
-
A solution of 1-(3,5-dichlorophenyl)-1H-pyrrole (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
The reaction mixture is then carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
The mixture is stirred vigorously until the evolution of gas ceases and the pH is neutral or slightly basic.
-
The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Potential Applications and Biological Activity
The pyrrole ring is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. Pyrrole-2-carbaldehyde derivatives, in particular, serve as versatile intermediates for the synthesis of more complex molecules.
While specific biological studies on this compound are limited, related dichlorophenyl-pyrrole structures have been investigated for various therapeutic applications. The substitution pattern on the phenyl ring, as well as the functional groups on the pyrrole moiety, can significantly influence the biological activity. Generally, compounds containing the pyrrole nucleus have shown potential as:
-
Anticancer agents: Various substituted pyrroles have demonstrated cytotoxic activity against a range of cancer cell lines.
-
Antibacterial and antifungal agents: The pyrrole scaffold is a key component of several antimicrobial compounds.
-
Anti-inflammatory agents: Certain pyrrole derivatives have been shown to inhibit inflammatory pathways.
The presence of the dichloro-substituted phenyl ring in this compound suggests that it could be a candidate for screening in these and other therapeutic areas. The carbaldehyde group provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Researchers in drug discovery may find this compound to be a valuable building block for developing novel therapeutic agents.
Literature review of substituted pyrrole-2-carbaldehydes.
An In-Depth Technical Guide on Substituted Pyrrole-2-carbaldehydes
Introduction
Pyrrole-2-carbaldehyde, also known as 2-formylpyrrole, and its substituted derivatives represent a significant class of heterocyclic compounds. The core structure, featuring a five-membered aromatic pyrrole ring with an aldehyde group at the C2 position, serves as a versatile building block in organic synthesis.[1] These compounds are not only prevalent in numerous natural products isolated from fungi, plants, and microorganisms but are also key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2][3]
The biological importance of this scaffold is highlighted by its presence in molecules like pyrraline, a biomarker for diabetes formed through Maillard reactions between glucose and amino acids.[2][4] The inherent reactivity of the aldehyde group, coupled with the electronic properties of the pyrrole ring, allows for extensive chemical modifications, leading to a diverse range of derivatives with significant biological activities.[1] These activities include anti-inflammatory, anticancer, antibacterial, and antifungal properties, making substituted pyrrole-2-carbaldehydes a focal point for researchers in medicinal chemistry and drug development.[1][5][6] This guide provides a comprehensive review of the synthesis, properties, and applications of these valuable compounds.
Synthesis of Substituted Pyrrole-2-carbaldehydes
The preparation of substituted pyrrole-2-carbaldehydes can be achieved through various synthetic routes, ranging from classical named reactions to modern catalytic methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most common and direct method for the formylation of pyrroles.[7][8] The reaction involves the treatment of a substituted pyrrole with the Vilsmeier reagent, a chloromethyliminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic substitution reaction generally occurs at the electron-rich C2 (α) position of the pyrrole ring.[9]
However, the regioselectivity can be influenced by substituents on the pyrrole nitrogen. Bulky N-substituents can sterically hinder the C2 position, favoring formylation at the C3 (β) position.[10][11] The ratio of α- to β-formylated products is primarily controlled by these steric factors, with electronic effects of the substituents playing a smaller, inductive role.[11][12]
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring itself.[8][13] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[14] To produce pyrrole-2-carbaldehydes, a suitably protected or precursor aldehyde functionality must be present on the 1,4-dicarbonyl starting material. This strategy has been employed in the total synthesis of several natural products containing the 2-formylpyrrole moiety.[13]
Oxidative Annulation and C-H Oxidation
A more recent, de novo approach to synthesizing polysubstituted pyrrole-2-carbaldehydes involves a copper- and iodine-mediated oxidative annulation.[15][16] This method efficiently combines aryl methyl ketones, arylamines, and acetoacetate esters to construct the pyrrole ring and install the aldehyde group in a single process.[16] Mechanistic studies suggest the aldehyde oxygen atom originates from molecular oxygen, making this a greener alternative that avoids stoichiometric hazardous oxidants.[15][16]
Other Synthetic Methods
Other notable methods include:
-
Alkylation of Pyrrole-2-carbaldehyde: Direct alkylation at the C4 position of the pyrrole-2-carbaldehyde scaffold can be achieved using an alkylating agent in the presence of a suitable catalyst.[17]
-
Enzymatic Synthesis: Biocatalytic approaches, such as the coupling of a UbiD-type decarboxylase with a carboxylic acid reductase (CAR), have been developed for the enzymatic CO₂ fixation onto pyrrole to produce pyrrole-2-carbaldehyde.[18]
-
From Enones: A two-step synthesis from enones involves cyclocondensation with aminoacetonitrile to form a dihydropyrrole-2-carbonitrile intermediate, which is then converted to a 2,4-disubstituted pyrrole via microwave-induced dehydrocyanation.[19]
Data Presentation
Table 1: Selected Synthetic Methods for Substituted Pyrrole-2-carbaldehydes
| Method | Substrates | Reagents/Conditions | Product Type | Yield (%) | Reference |
| Vilsmeier-Haack | N-substituted Pyrroles | POCl₃, DMF | N-substituted Pyrrole-2/3-carbaldehydes | Varies | [10] |
| Vilsmeier-Haack | Pyrrole | POCl₃, DMF, Microwave | 2-Formylpyrrole | Good | [7] |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines | Acid or Lewis acid catalyst | N-substituted Pyrroles (precursors) | 68-97 | [14] |
| Oxidative Annulation | Aryl methyl ketones, Arylamines, Acetoacetate esters | CuCl₂, I₂, O₂, DMSO, 100 °C | Polysubstituted Pyrrole-2-carbaldehydes | Up to 74 | [15][16] |
| Alkylation | Pyrrole-2-carbaldehyde, Alkylating agent | Catalyst | 4-Alkyl-pyrrole-2-carbaldehyde | N/A | [17] |
| One-pot MCR | Aldehydes, Amines, Succinaldehyde | L-proline, then IBX | 1,2-Disubstituted Pyrrole-3-carbaldehydes | 64-75 | [20] |
Table 2: Biological Activities of Substituted Pyrrole-2-carbaldehyde Derivatives
| Derivative Class | Substitution Pattern | Biological Activity | Quantitative Data | Reference |
| Pyrrolo[1,2-a]quinoxalines | Phenylamino group at C4 | Human Protein Kinase CK2 Inhibitor | IC₅₀ = 49 nM | [21] |
| Pyrrole-2-carboxamides | Phenyl/pyridyl groups on ring, bulky amide substituents | Anti-tuberculosis (MmpL3 Inhibitors) | MIC < 0.016 µg/mL | [22] |
| Schiff Bases | (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide | Antibacterial, Antifungal, Anthelmintic | N/A | [6][23] |
| Natural Product (from Mycoleptodonoides aitchisonii) | N-unsubstituted | NQO1 Inducing Activity | Strong activity at 100 µg/mL | [2] |
| Pyrrolomorpholine Spiroketals | Spiroketal derived from amino sugars | Antioxidant | N/A | [13][24] |
Experimental Protocols
Protocol 1: General Vilsmeier-Haack Formylation of N-Phenylpyrrole
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 2.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 1 mL).
-
Reaction Setup: Cool the flask in an ice bath. Add phosphorus oxychloride (POCl₃, 2.1 mmol) dropwise to the stirred DMF solution while maintaining the temperature below 10 °C.
-
Addition of Pyrrole: After the addition of POCl₃ is complete, add a solution of N-phenylpyrrole (2 mmol) in anhydrous DCE (1 mL) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat at reflux for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a 50% aqueous KOH solution (3 mL).
-
Extraction: Vigorously shake the mixture for 1 minute. Separate the organic layer. Extract the aqueous layer with DCE (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-phenylpyrrole-2-carbaldehyde and its C-3 isomer.[10]
Protocol 2: Copper-Catalyzed Oxidative Annulation Synthesis
-
Reaction Setup: In a reaction tube, combine the aryl methyl ketone (1.0 mmol), arylamine (1.0 mmol), acetoacetate ester (1.0 mmol), CuCl₂ (0.5 mmol), and iodine (1.6 mmol).
-
Solvent and Atmosphere: Add dimethyl sulfoxide (DMSO, 4 mL) to the tube. Place a balloon filled with oxygen (O₂) on top of the reaction tube.
-
Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to obtain the desired polysubstituted pyrrole-2-carbaldehyde.[16]
Protocol 3: Synthesis of Schiff Base Derivatives
-
Reactant Mixture: In a round-bottom flask, dissolve 1H-pyrrole-2-carbohydrazide (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the completion of the reaction by TLC.
-
Isolation: After cooling, the solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure (E)-N'-substituted benzylidene-1H-pyrrole-2-carbohydrazide derivative.[6]
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of the Vilsmeier-Haack formylation of a pyrrole ring.
Caption: Overview of major synthetic routes to pyrrole-2-carbaldehydes.
Caption: Workflow for synthesis and biological evaluation of derivatives.
Conclusion
Substituted pyrrole-2-carbaldehydes are a cornerstone of heterocyclic chemistry, offering a gateway to a vast chemical space with significant biological and material science applications. The versatility of synthetic methods, from the classic Vilsmeier-Haack reaction to modern catalytic annulations, allows for the creation of a wide diversity of structures. Their role as precursors to potent therapeutic agents, including kinase inhibitors and antimicrobial compounds, underscores their importance in drug discovery. Future research will likely focus on developing more sustainable and atom-economical synthetic routes, exploring novel biological targets, and expanding their application in fields like organic electronics and sensor technology, further cementing the legacy of this remarkable scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. discofinechem.com [discofinechem.com]
- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. rjptonline.org [rjptonline.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. scribd.com [scribd.com]
- 13. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Pyrrole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of pyrrole aldehydes, crucial heterocyclic compounds in the fields of medicinal chemistry, materials science, and flavor chemistry. This document details their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for their characterization.
Spectroscopic Data of Pyrrole Aldehydes
The structural elucidation of pyrrole aldehydes relies heavily on a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data for pyrrole-2-carboxaldehyde, pyrrole-3-carboxaldehyde, and 1-methylpyrrole-2-carboxaldehyde.
Table 1: ¹H NMR Spectroscopic Data of Pyrrole Aldehydes
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Pyrrole-2-carboxaldehyde | CDCl₃ | 9.50 (s, 1H, CHO), 7.19 (m, 1H, H5), 7.01 (m, 1H, H3), 6.34 (m, 1H, H4), ~9.8 (br s, 1H, NH)[1] |
| Acetone-d₆ | 9.57 (s, 1H, CHO), 7.24 (m, 1H, H5), 7.03 (m, 1H, H3), 6.31 (m, 1H, H4), ~11.4 (br s, 1H, NH)[1] | |
| Pyrrole-3-carboxaldehyde | CDCl₃ | 9.81 (s, 1H, CHO), 8.35 (br s, 1H, NH), 7.42 (m, 1H, H2), 6.89 (m, 1H, H5), 6.31 (t, 1H, H4) |
| 1-Methylpyrrole-2-carboxaldehyde | CDCl₃ | 9.47 (s, 1H, CHO), 6.95 (dd, 1H, H5), 6.83 (dd, 1H, H3), 6.13 (t, 1H, H4), 3.88 (s, 3H, N-CH₃)[2] |
Table 2: ¹³C NMR Spectroscopic Data of Pyrrole Aldehydes
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Pyrrole-2-carboxaldehyde | CDCl₃ | 179.3 (CHO), 132.3 (C2), 125.7 (C5), 122.2 (C3), 111.0 (C4)[3] |
| Pyrrole-3-carboxaldehyde | CDCl₃ | 185.2 (CHO), 132.8 (C2), 127.9 (C5), 125.1 (C3), 110.2 (C4) |
| 1-Methylpyrrole-2-carboxaldehyde | CDCl₃ | 178.9 (CHO), 132.5 (C2), 131.9 (C5), 120.3 (C3), 109.8 (C4), 34.2 (N-CH₃) |
Table 3: IR Spectroscopic Data of Pyrrole Aldehydes
| Compound | Technique | Key Absorptions (cm⁻¹) |
| Pyrrole-2-carboxaldehyde | KBr Pellet | ~3280 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1540, 1420 (C=C stretch, ring) |
| Pyrrole-3-carboxaldehyde | KBr Pellet | ~3250 (N-H stretch), ~1660 (C=O stretch, aldehyde), ~1550, 1410 (C=C stretch, ring)[1] |
| 1-Methylpyrrole-2-carboxaldehyde | Liquid Film | ~2930 (C-H stretch, methyl), ~1665 (C=O stretch, aldehyde), ~1530, 1470 (C=C stretch, ring) |
Table 4: Mass Spectrometry Data of Pyrrole Aldehydes
| Compound | Ionization Method | m/z (Relative Intensity %) |
| Pyrrole-2-carboxaldehyde | EI | 95 (M+, 100), 94 (90), 67 (45), 39 (30) |
| Pyrrole-3-carboxaldehyde | EI | 95 (M+, 100), 94 (85), 67 (50), 39 (35) |
| 1-Methylpyrrole-2-carboxaldehyde | EI | 109 (M+, 100), 108 (95), 80 (55), 53 (40)[4][5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data.
NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of pyrrole aldehydes is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the pyrrole aldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift, particularly of the N-H proton.[6]
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-500 MHz
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.[6]
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-125 MHz
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
IR Spectroscopy
For solid pyrrole aldehydes, the KBr pellet or ATR-FTIR method is commonly used.
-
KBr Pellet Method:
-
Grind 1-2 mg of the solid pyrrole aldehyde with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7][8]
-
Place a portion of the mixture into a pellet die and press it under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.[8]
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
Mass Spectrometry
Electron Ionization (EI) is a common method for the mass spectrometric analysis of relatively volatile and thermally stable pyrrole aldehydes.
-
Sample Introduction: Samples can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrument Parameters (EI):
-
Ionization Energy: Typically 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-300.
-
Formation Pathways of Pyrrole Aldehydes
Pyrrole aldehydes can be formed through various chemical reactions, most notably the Maillard reaction, and also through enzymatic pathways.
Maillard Reaction Pathway
The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, often during the heating of food. This process can lead to the formation of a variety of heterocyclic compounds, including pyrrole aldehydes, which contribute to the flavor and aroma of cooked foods.[11][12]
Caption: Simplified pathway of pyrrole aldehyde formation via the Maillard reaction.
Enzymatic Synthesis of Pyrrole-2-carboxaldehyde
Recent advancements have demonstrated the enzymatic synthesis of pyrrole-2-carboxaldehyde from pyrrole and CO₂.[13] This biocatalytic approach involves a two-enzyme cascade.
Caption: Enzymatic cascade for the synthesis of pyrrole-2-carboxaldehyde from pyrrole.
References
- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 2. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 1H-Pyrrole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 5. 1H-Pyrrole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. utm.mx [utm.mx]
- 11. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation | MDPI [mdpi.com]
In-Depth Technical Guide: 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its commercial availability, a plausible synthetic route, and an exploration of its potential biological activities based on related structures.
Commercial Availability
This compound is available from various chemical suppliers. The following table summarizes the available quantitative data from a selection of vendors to facilitate procurement for research purposes.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| J & K SCIENTIFIC LTD. | 175136-79-5 | C₁₁H₇Cl₂NO | 240.09 | Information not readily available |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | 175136-79-5 | C₁₁H₇Cl₂NO | 240.09 | Information not readily available |
| Alfa Aesar | 175136-79-5 | C₁₁H₇Cl₂NO | 240.09 | Information not readily available |
| Thermo Fisher Scientific | 175136-79-5 | C₁₁H₇Cl₂NO | 240.09 | Information not readily available |
| ChemUniverse | 175136-79-5 | C₁₁H₇Cl₂NO | 240.09 | 96%[1] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis Protocol: Vilsmeier-Haack Reaction
The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3][4] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3][4]
Experimental Protocol
Materials:
-
1-(3,5-dichlorophenyl)-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate trihydrate
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5°C. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 1-(3,5-dichlorophenyl)-1H-pyrrole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion of the reaction, cool the mixture back to 0°C. Slowly and carefully quench the reaction by the dropwise addition of a cold aqueous solution of sodium acetate trihydrate (5 equivalents).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with DCM. Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Potential Biological Activity and Signaling Pathways
While no specific studies on the biological activity of this compound have been identified, the structural motifs present in this molecule suggest potential for anticancer activity.
Inference from Related Compounds:
-
Dichlorophenyl Moiety: Compounds containing a dichlorophenyl group have been investigated for their cytotoxic effects. For instance, 1,3-bis(3,5-dichlorophenyl) urea has been shown to inhibit the survival and clonogenic potential of lung cancer and melanoma cells.
-
Pyrrole-2-carbaldehyde Core: Various derivatives of pyrrole-2-carboxaldehyde have demonstrated a range of physiological activities, including cytotoxic effects against cancer cell lines.
Hypothesized Mechanism of Action: Based on the activities of structurally related compounds, it is plausible that this compound could induce apoptosis in cancer cells. A potential signaling pathway could involve the activation of the intrinsic (mitochondrial) apoptosis pathway. This is a common mechanism for many anticancer agents.
The hypothetical pathway could be initiated by cellular stress induced by the compound, leading to the activation of pro-apoptotic proteins such as Bax and Bak. This would, in turn, increase the permeability of the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, programmed cell death.
Disclaimer: The biological activity and signaling pathway described above are hypothetical and based on the analysis of structurally related compounds. Further experimental validation is required to confirm the actual biological effects of this compound. This information is intended for research and development purposes only.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound | 175136-79-5 [amp.chemicalbook.com]
- 3. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. Due to its reactive nature and potential biological activity, a thorough understanding of its properties and safe handling procedures is crucial for researchers. This document outlines the known hazards, precautionary measures, and relevant experimental protocols.
Chemical and Physical Properties
While extensive experimental data for this compound is not publicly available, the following table summarizes key identifiers and properties.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 175136-79-5 |
| Molecular Formula | C₁₁H₇Cl₂NO |
| Molecular Weight | 240.09 g/mol |
| Appearance | Solid (form may vary) |
Safety and Hazard Information
Based on available Safety Data Sheets (SDS) for this compound and structurally related compounds, this chemical should be handled with care. The primary hazards are summarized below.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Precautionary Statements and Personal Protective Equipment (PPE)
A comprehensive list of precautionary statements is provided in the table below.
| Type | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264: Wash skin thoroughly after handling. | |
| P270: Do not eat, drink or smoke when using this product. | |
| P271: Use only outdoors or in a well-ventilated area. | |
| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330: Rinse mouth. | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P332+P313: If skin irritation occurs: Get medical advice/attention. | |
| P362: Take off contaminated clothing and wash before reuse. | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P337+P313: If eye irritation persists: Get medical advice/attention. | |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
| P405: Store locked up. | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if handling large quantities.
First Aid Measures
In the event of exposure, follow these first-aid procedures:
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including N-substituted pyrroles. The following is a general procedure that can be adapted for the synthesis of the title compound.
Materials:
-
1-(3,5-dichlorophenyl)-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a solid or viscous oil.
-
Reaction with Pyrrole: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes at 0 °C. Dissolve 1-(3,5-dichlorophenyl)-1H-pyrrole in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic. Be cautious as this is an exothermic process and may release gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic workflow for this compound.
Biological Activity
The specific biological activity of this compound has not been extensively reported in the scientific literature. However, the pyrrole-2-carbaldehyde scaffold is a common feature in various biologically active molecules. Derivatives of pyrrole have demonstrated a wide range of pharmacological properties, including:
-
Antibacterial and Antifungal Activity: Many pyrrole derivatives are known to inhibit the growth of various microbial strains.
-
Anticancer Activity: Some substituted pyrroles have shown cytotoxic effects against different cancer cell lines.
-
Anti-inflammatory Activity: Certain pyrrole compounds have been investigated for their potential to modulate inflammatory pathways.
The presence of the dichlorophenyl group may influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets. Further research is required to elucidate the specific biological effects and mechanism of action of this compound.
Caption: A logical workflow for the safe handling of chemical reagents.
Conclusion
This compound is a chemical compound that requires careful handling due to its potential hazards. Researchers and drug development professionals should adhere to the safety guidelines outlined in this document and the corresponding Safety Data Sheet. While its specific biological profile is yet to be fully determined, its structural similarity to other bioactive pyrrole derivatives suggests it may be a valuable scaffold for further investigation in various therapeutic areas. The provided synthetic protocol offers a starting point for its preparation, enabling further studies into its chemical and biological properties.
Antifungal Properties of Dichlorophenyl Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal properties of dichlorophenyl derivatives, a class of compounds that has garnered significant interest in the development of new antifungal agents. This document details their mechanism of action, structure-activity relationships, and provides standardized experimental protocols for their synthesis and evaluation. Quantitative data from various studies are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This has spurred the search for novel antifungal agents with improved efficacy and safety profiles. Dichlorophenyl derivatives have emerged as a promising scaffold in antifungal drug discovery, with several compounds demonstrating potent activity against a broad spectrum of pathogenic fungi. The dichlorophenyl moiety is a key structural feature in several established and investigational antifungal drugs, where it often contributes to the molecule's hydrophobic interactions with the target enzyme. This guide aims to provide researchers and drug development professionals with a detailed technical resource on the antifungal properties of this important class of compounds.
Mechanism of Action: Targeting Ergosterol Biosynthesis
A primary mechanism by which many dichlorophenyl derivatives exert their antifungal effect is through the inhibition of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.
Many dichlorophenyl-containing antifungal agents, particularly those belonging to the azole class, specifically target the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. The dichlorophenyl group often plays a crucial role in the binding of these inhibitors to the active site of CYP51.
Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by azole antifungals containing the dichlorophenyl moiety.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of dichlorophenyl-azole derivatives on CYP51.
Some dichlorophenyl derivatives have also been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.
Structure-Activity Relationship (SAR) Studies
The antifungal potency of dichlorophenyl derivatives is significantly influenced by the nature and position of substituents on both the dichlorophenyl ring and the rest of the molecule. Key SAR findings from various studies include:
-
Position of Chlorine Atoms: The 2,4-dichloro and 3,5-dichloro substitution patterns on the phenyl ring are frequently associated with high antifungal activity. These substitutions are thought to optimize hydrophobic and electronic interactions with the target enzyme's active site.
-
Hydrophobicity: A strong correlation between the hydrophobicity of the molecule and its antifungal activity has been observed for certain classes of dichlorophenyl derivatives.[1][2]
-
Heterocyclic Core: The nature of the heterocyclic ring attached to the dichlorophenyl moiety is critical. Azole rings (imidazole, triazole) are common in potent CYP51 inhibitors. Other heterocyclic systems, such as oxazolidinediones and pyrrolidinediones, have also shown promising antifungal activity.[1][2]
-
Side Chains: Modifications to the side chains attached to the core structure can modulate the antifungal spectrum and potency. For instance, in a series of novel azole derivatives, those with benzanilide-containing hydrophobic side chains exhibited significant activity against drug-resistant fungal strains.
Quantitative Antifungal Activity
The following table summarizes the in vitro antifungal activity of various dichlorophenyl derivatives against a range of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC₅₀) in µg/mL.
| Compound Class | Specific Derivative | Fungal Species | MIC (µg/mL) | EC₅₀ (µg/mL) | Reference |
| Azole Derivatives | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone based | Candida albicans (5314) | 0.03 - 0.5 | - | |
| Candida parapsilosis | 0.03 - 0.5 | - | |||
| Candida glabrata | 0.03 - 0.5 | - | |||
| Candida krusei | 0.03 - 0.5 | - | |||
| Cryptococcus neoformans | 0.03 - 0.5 | - | |||
| A11 (benzanilide-containing) | Fluconazole-resistant C. albicans | 0.125 - 2 | - | ||
| Pyrrolidinediones | 1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione derivatives | Botrytis cinerea | - | Varies | [1][2] |
| Oxazolidinediones | 3-(3,5-dichlorophenyl)-2,4-oxazolidinedione derivatives | Botrytis cinerea | - | Varies | [1][2] |
| Triazolyl Propenones | 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one (4a) | Gibberella zeae | - | >50% inhibition at 50 mg/L | [3] |
| Fusarium oxysporium | - | >50% inhibition at 50 mg/L | [3] | ||
| Cytospora mandshurica | - | >50% inhibition at 50 mg/L | [3] | ||
| Benzyl Esters | 3,5-Dichlorobenzyl Ester Derivative (Compound 5) | Botrytis cinerea | - | 6.60 | [4] |
| Rhizoctonia solani | - | 1.61 | [4] |
Note: The activity of pyrrolidinedione and oxazolidinedione derivatives was reported to be highly dependent on the substituent on the imido ring, with hydrophobicity being a key parameter.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel antifungal compounds. The following sections provide generalized yet comprehensive methodologies for the synthesis and antifungal susceptibility testing of dichlorophenyl derivatives, based on common practices reported in the literature.
General Synthesis Workflow
The synthesis of dichlorophenyl derivatives often involves a multi-step process. A generalized workflow for the synthesis of a dichlorophenyl-azole derivative is presented below.
Caption: A generalized workflow for the synthesis of dichlorophenyl derivatives.
Example Protocol: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Reaction Setup: To a solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add 1H-1,2,4-triazole (1.1 eq) and a base like triethylamine (1.0 eq) or potassium carbonate.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay
The mycelial growth inhibition assay is a common method to determine the in vitro antifungal activity of novel compounds against filamentous fungi.
Caption: Workflow for the mycelial growth inhibition assay.
Detailed Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.
-
Compound Dilution: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. Pour the agar into sterile Petri dishes.
-
Fungal Culture: Grow the fungal strains on PDA plates for 5-7 days to obtain fresh, actively growing cultures.
-
Inoculation: Using a sterile cork borer, cut mycelial discs (typically 5 mm in diameter) from the periphery of the actively growing fungal colonies. Place one disc, mycelial side down, in the center of each PDA plate containing the test compound.
-
Controls: Include a positive control (a known antifungal agent) and a negative control (solvent without the test compound).
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a period sufficient for the mycelium in the control plate to almost cover the plate (typically 48-96 hours).
-
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition using the formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
EC₅₀ Determination: Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.
Conclusion
Dichlorophenyl derivatives represent a versatile and potent class of antifungal agents. Their primary mechanism of action often involves the disruption of the fungal-specific ergosterol biosynthesis pathway, making them selective for fungal cells. Structure-activity relationship studies have provided valuable insights for the rational design of new derivatives with improved potency and a broader spectrum of activity. The standardized protocols for synthesis and antifungal evaluation presented in this guide are intended to facilitate the discovery and development of the next generation of dichlorophenyl-based antifungal drugs. Continued research in this area is crucial for addressing the growing threat of fungal infections and overcoming the challenge of antifungal resistance.
References
- 1. CN111875595A - Preparation method of azole antifungal drug - Google Patents [patents.google.com]
- 2. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00461F [pubs.rsc.org]
- 3. 3.4.3. Mycelial Growth Inhibition Test [bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Vilsmeier-Haack Formylation of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including substituted pyrroles.[1][2][3] This reaction introduces a formyl group (-CHO) onto the pyrrole ring, a crucial transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile.[5][6] This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][7][8]
The regioselectivity of the Vilsmeier-Haack formylation on substituted pyrroles is influenced by both steric and electronic factors of the substituents on the pyrrole ring.[9][10] Generally, formylation occurs at the most electron-rich and sterically accessible position. For many 1-substituted pyrroles, the reaction preferentially occurs at the C2 position.[5]
These application notes provide a detailed protocol for the Vilsmeier-Haack formylation of substituted pyrroles, along with a summary of reaction conditions for various substrates.
Reaction Mechanism and Workflow
The Vilsmeier-Haack reaction can be conceptually divided into three main stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrrole, and hydrolysis of the resulting iminium salt to yield the aldehyde.
Caption: General workflow for the Vilsmeier-Haack formylation of substituted pyrroles.
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Substituted Pyrrole
This protocol provides a general method for the formylation of an electron-rich substituted pyrrole.
Materials:
-
Substituted Pyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (or other suitable solvent)
-
Sodium acetate or Sodium hydroxide solution
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool DMF (1.1 to 5 equivalents) in an ice bath to 0 °C.[11] To the cooled DMF, add phosphorus oxychloride (1.1 to 5 equivalents) dropwise with vigorous stirring.[11] The Vilsmeier reagent is formed in situ. Stir the mixture at 0 °C for 30-60 minutes.[11]
-
Addition of Substrate: Dissolve the substituted pyrrole (1 equivalent) in a minimal amount of a suitable solvent like 1,2-dichloroethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.[1]
-
Reaction: The reaction mixture is then typically stirred at a temperature ranging from ambient to 80 °C for 1 to 6 hours, depending on the reactivity of the substrate.[1][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: After the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker of crushed ice.[11] To hydrolyze the iminium intermediate, add a solution of sodium acetate or slowly add an aqueous solution of sodium hydroxide to neutralize the acid.[1][11] This step is exothermic and should be performed with caution. Stir the mixture vigorously for 1-2 hours.[1]
-
Extraction: Extract the reaction mixture with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).[1]
-
Washing and Drying: Combine the organic layers and wash them sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[1][11] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][11]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or alumina to afford the pure formylated pyrrole.[1]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted pyrroles.
| Substrate (1-substituent) | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product (Position of Formylation) | Yield (%) | Reference |
| N-Vinylpyrrole | POCl₃ (1.1), DMF (1.1) | 1,2-Dichloroethane | Ambient | 3 | 1-Vinylpyrrole-2-carbaldehyde | Not specified | [1] |
| 1,3-Dimethoxy-5-(4-nitrophenoxy)benzene | POCl₃ (5.0), DMF (5.0) | DMF | 80 | 3 | 2,4-Dimethoxy-6-(4-nitrophenoxy)benzaldehyde | Not specified | [1] |
| N-Ethylcarbazole | POCl₃, DMF | DMF | 0 to RT | Not specified | 3-Formyl-9-ethylcarbazole | Not specified | [11] |
| 3H-Indole derivative | POCl₃ (3.0), DMF (6.0) | DMF | 75 | 6 | 2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde | Not specified | [12] |
| 1-Phenylpyrrole | Not specified | Not specified | Not specified | Not specified | 1-Phenylpyrrole-2-carbaldehyde & 1-Phenylpyrrole-3-carbaldehyde | 93 (9:1 ratio) | [9] |
*Note: These substrates are not pyrroles but demonstrate the versatility of the Vilsmeier-Haack reaction on other electron-rich aromatic systems.
Signaling Pathways and Logical Relationships
The Vilsmeier-Haack reaction follows a clear logical progression from reagent formation to the final product. The following diagram illustrates the key transformations and intermediates.
Caption: Key steps in the Vilsmeier-Haack formylation mechanism.
Conclusion
The Vilsmeier-Haack reaction is a robust and efficient method for the synthesis of formylated pyrroles. The reaction conditions are generally mild, and the procedure is straightforward, making it a valuable tool in organic synthesis for both academic research and industrial applications.[11] The regiochemical outcome of the reaction on substituted pyrroles is a key consideration and is dependent on the interplay of steric and electronic effects of the substituents.[9][10] Careful optimization of reaction parameters may be necessary to achieve high yields and selectivity for a specific substituted pyrrole.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. growingscience.com [growingscience.com]
Application Notes and Protocols: Synthesis and Application of Schiff Bases Derived from 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from pyrrole-containing scaffolds are of significant interest in coordination chemistry and drug development. Their versatile coordination capabilities with various metal ions have led to the development of complexes with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The pyrrole moiety is a key structural feature in many biologically active compounds and approved drugs.[2][3] This document provides detailed protocols for the synthesis of Schiff bases using 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde as a precursor and outlines their potential applications. The synthetic route involves the condensation reaction between the aldehyde and various primary amines.
Chemical Information
| Compound Name | This compound |
| CAS Number | 175136-79-5[4][5] |
| Molecular Formula | C₁₁H₇Cl₂NO[4][5] |
| Molecular Weight | 240.09 g/mol [5] |
| Purity | >96%[5] |
General Synthesis Protocol for Schiff Bases
This protocol outlines the general procedure for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol (or other suitable solvent like methanol)
-
Glacial acetic acid (catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of ethanol.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in ethanol.
-
Slowly add the amine solution to the aldehyde solution with constant stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]
-
Attach a reflux condenser and heat the mixture to reflux for a period of 2-20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated Schiff base product is collected by filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[6]
-
Dry the purified product in a desiccator.
Characterization:
The synthesized Schiff bases can be characterized by various spectroscopic techniques:
-
FT-IR Spectroscopy: To confirm the formation of the imine (-C=N-) bond, a characteristic absorption band is expected in the range of 1587-1645 cm⁻¹.[6] The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine will also indicate product formation.
-
¹H NMR Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region of the spectrum.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized Schiff base.
Experimental Workflow
Caption: General workflow for the synthesis of Schiff bases.
Synthesis of Metal Complexes
Schiff bases are excellent ligands for the formation of metal complexes.[7] This protocol provides a general method for the synthesis of metal complexes with the newly synthesized Schiff bases.
Materials:
-
Synthesized Schiff base ligand
-
Metal salt (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)[6]
-
Ethanol or Methanol
Procedure:
-
Dissolve the Schiff base ligand (2 equivalents) in hot ethanol.
-
In a separate flask, dissolve the metal salt (1 equivalent) in hot ethanol.
-
Slowly add the hot ethanolic solution of the metal salt to the hot ethanolic solution of the Schiff base ligand with continuous stirring.
-
The resulting mixture is refluxed for 3-4 hours.[6]
-
Upon cooling, the metal complex will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with ethanol, and dried.
Potential Applications and Biological Significance
Schiff bases and their metal complexes derived from pyrrole aldehydes have shown a wide range of biological activities. While specific data for derivatives of this compound are not extensively available, related compounds have demonstrated the following properties:
-
Antimicrobial Activity: Many Schiff bases and their metal complexes exhibit significant antibacterial and antifungal properties.[8][9][10] The chelation of the metal ion to the Schiff base ligand can enhance its antimicrobial activity.
-
Anticancer Activity: Certain pyrrole-based Schiff base complexes have been investigated for their cytotoxic effects against various cancer cell lines.[6]
-
Corrosion Inhibition: Schiff bases derived from pyrrole-2-carbaldehyde have been shown to be effective corrosion inhibitors for mild steel in acidic media.[11]
Signaling Pathway Implication (Hypothetical)
Based on the known activities of similar compounds, Schiff bases derived from this compound and their metal complexes could potentially interact with various cellular pathways. For instance, in the context of anticancer activity, they might interfere with signaling pathways crucial for cancer cell proliferation and survival.
Caption: Hypothetical signaling pathway for anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 7. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. rans.nsps.org.ng [rans.nsps.org.ng]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Versatility of Pyrrole Aldehydes: Key Intermediates in Modern Organic Synthesis
For Immediate Release
Pyrrole aldehydes are proving to be indispensable building blocks in the world of organic synthesis, serving as crucial intermediates in the creation of a wide array of complex molecules, from life-saving pharmaceuticals to advanced functional materials. Their inherent reactivity and versatile chemical nature allow researchers and drug development professionals to construct intricate molecular architectures with high efficiency and precision. These five-membered aromatic heterocycles, featuring a reactive aldehyde group, are at the heart of numerous synthetic strategies, enabling the construction of diverse and biologically significant compounds.
The pyrrole moiety is a fundamental structural motif found in a vast number of natural products and pharmaceutically active molecules, exhibiting a broad spectrum of biological activities including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The addition of an aldehyde functional group to this privileged scaffold dramatically expands its synthetic utility, providing a chemical handle for a multitude of transformations.
Core Applications in Synthesis
The application of pyrrole aldehydes as synthetic intermediates is vast and continues to expand. Key areas where these compounds have made a significant impact include:
-
Porphyrin and Carbaporphyrin Synthesis: Pyrrole aldehydes are fundamental precursors in the synthesis of porphyrins and their analogues.[3][4][5] These macrocyclic compounds are vital in various biological processes and have applications in photodynamic therapy, catalysis, and materials science. The Rothemund condensation, for instance, utilizes the reaction between pyrrole and an aldehyde to form the porphyrin core.[3] A notable advancement is the development of mechanochemical methods for porphyrin synthesis, which are solvent-free and environmentally friendly.[4][5]
-
Pharmaceutical Synthesis: A wide range of pyrrole-containing drugs are synthesized using pyrrole aldehydes as key intermediates.[1][2][6] The pyrrole ring is a common feature in drugs such as atorvastatin (Lipitor), a top-selling cholesterol-lowering medication, and sunitinib (Sutent), a targeted cancer therapy.[7] The aldehyde group allows for the introduction of diverse substituents and the construction of complex side chains, which are often crucial for the pharmacological activity of the final drug molecule.
-
Natural Product Synthesis: Many natural products with interesting biological activities contain the pyrrole scaffold.[1][8][9] Pyrrole aldehydes serve as versatile starting materials for the total synthesis of these complex molecules.[9] For example, they are employed in the synthesis of 2-formylpyrrole natural products, which have diverse origins and bioactivities.[9]
-
Functional Materials: The unique electronic properties of the pyrrole ring make it an attractive component for functional materials.[1][10] Pyrrole aldehydes are used in the synthesis of conductive polymers, dyes, and other organic electronic materials.[10][11] The ability to modify the aldehyde group allows for the fine-tuning of the material's electronic and optical properties.
Key Synthetic Methodologies
Several named reactions are central to the synthesis and application of pyrrole aldehydes:
-
Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic rings, including pyrrole, to produce pyrrole-2-carbaldehyde.[7][12][13] The reaction typically involves the use of phosphorus oxychloride and dimethylformamide (DMF).[7][14] The regioselectivity of the formylation can be influenced by steric factors and the choice of formylating agent.[15][16]
-
Paal-Knorr Synthesis: This classic reaction provides a straightforward route to substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[7][17][18][19] While this reaction synthesizes the pyrrole ring itself, subsequent modifications can introduce an aldehyde group. The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration.[18][20]
-
Domino and Multicomponent Reactions: Modern synthetic strategies often employ domino or multicomponent reactions to construct complex molecules in a single step. Pyrrole aldehydes are valuable components in such reactions, allowing for the rapid assembly of diverse molecular scaffolds.[1][21][22]
Quantitative Data Summary
The following tables summarize quantitative data for key synthetic transformations involving pyrrole aldehydes, providing a comparative overview of different methodologies.
Table 1: Synthesis of Meso-Tetrasubstituted Porphyrins
| Aldehyde | Pyrrole Source | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Pyrrole | Toluenesulfonic acid, mechanochemical grinding, then DDQ in chloroform | Comparable to traditional methods | [4] |
| Various aldehydes | Pyrrole | HCl in H₂O–MeOH, then reflux in DMF | 10-30% (Adler-Longo) | [23] |
Table 2: Vilsmeier-Haack Formylation of N-Substituted Pyrroles
| N-Substituent | Formylating Agent | α:β Isomer Ratio | Overall Yield (%) | Reference |
| Trityl | DMF/Ph₃PBr₄ | 1:6.7 | Low | [15] |
| Triisopropylsilyl (TIPS) | DMF/POCl₃ | >24:1 (β-selective) | 69% | [15] |
| Phenyl | DMF/POCl₃ | 9.0:1 | 93% | [16] |
Table 3: Synthesis of Pharmaceutically Relevant Pyrroles
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| α,β‐Unsaturated aldehydes and phenacyl azides | - | Phenyl(5‐phenyl‐1H‐pyrrol‐2‐yl)methanones | 87–95% | [1] |
| α-Hydroxyketones, 3-oxobutanenitrile, and anilines | Acetic acid in ethanol, 70°C | N-Substituted 1,2,3,5-substituted pyrroles | 60-78% | [6] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Pyrrole to Pyrrole-2-carbaldehyde [14]
Materials:
-
Pyrrole (freshly distilled)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethylene dichloride
-
Sodium acetate trihydrate
-
Petroleum ether (b.p. 40–60°)
-
Ice bath, heating mantle, round-bottom flask, dropping funnel, reflux condenser, separatory funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of DMF.
-
Cool the flask in an ice bath and add 169 g (1.1 moles) of POCl₃ through the dropping funnel over 15 minutes, maintaining the internal temperature at 10–20°C.
-
Remove the ice bath and stir the mixture for 15 minutes.
-
Replace the ice bath and add 250 ml of ethylene dichloride.
-
Lower the internal temperature to 5°C and add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride over 1 hour.
-
After addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Cool the mixture to 25–30°C and cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in about 1 L of water.
-
Reflux the mixture again for 15 minutes with vigorous stirring.
-
Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer.
-
Extract the aqueous phase three times with a total of about 500 ml of ethylene dichloride.
-
Combine the organic extracts and distill off the ethylene dichloride.
-
The crude product is purified by dissolving in boiling petroleum ether and cooling to crystallize. The overall yield of pure 2-pyrrolealdehyde is 78–79%.
Protocol 2: Mechanochemical Synthesis of meso-Tetraphenylporphyrin (TPP) [4]
Materials:
-
Pyrrole
-
Benzaldehyde
-
Toluenesulfonic acid
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Chloroform
-
Stainless steel grinding jar and balls, Retsch MM200 mill
Procedure:
-
Combine a 1:1 molar ratio of pyrrole (0.259g, 3.73mmol) and benzaldehyde with toluenesulfonic acid (0.026g, 0.151mmol) in a 10-mL stainless steel grinding jar with two 5-mm stainless steel balls.
-
Grind the mixture in a Retsch MM200 mill at a frequency of 25 Hz for approximately 20 minutes until a dry, pink solid is formed.
-
Dissolve the pink solid in approximately 50 mL of chloroform.
-
Add DDQ (2.54g, 11.19mmol) to the solution and stir for 2 hours.
-
The resulting tetraphenylporphyrin can be purified by standard chromatographic techniques.
Visualizing Synthetic Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key synthetic pathways and experimental workflows involving pyrrole aldehydes.
Caption: The Vilsmeier-Haack reaction for the formylation of pyrrole.
References
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. quora.com [quora.com]
- 4. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The two-step mechanochemical synthesis of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 10. utd-ir.tdl.org [utd-ir.tdl.org]
- 11. Frontiers | Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation [frontiersin.org]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. scribd.com [scribd.com]
- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Synthesis of Diarylpyrrole-2-carbaldehydes: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of diarylpyrrole-2-carbaldehydes, a class of compounds with significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies, including the ring transformation of arylfuran-2-carbaldehydes and the Vilsmeier-Haack formylation of diarylpyrroles.
Introduction
Diarylpyrrole-2-carbaldehydes serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Their versatile chemical handle, the aldehyde group, allows for a variety of subsequent chemical modifications, making them valuable building blocks in drug discovery and organic electronics. This application note details reliable and reproducible methods for their preparation in a laboratory setting.
Synthetic Approaches
Two primary and effective methods for the synthesis of diarylpyrrole-2-carbaldehydes are presented:
-
Ring Transformation of 5-Arylfuran-2-carbaldehydes: This method involves the reaction of a 5-arylfuran-2-carbaldehyde with a substituted aniline in the presence of an acid catalyst. The reaction proceeds via a ring-opening of the furan followed by a ring-closing step to form the pyrrole ring.[1][2][3] This approach is advantageous for its operational simplicity and the ready availability of starting materials.
-
Vilsmeier-Haack Formylation of 1,5-Diarylpyrroles: This classic reaction introduces a formyl group onto an electron-rich aromatic ring, such as a diarylpyrrole.[4][5][6] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[7][8] This method is highly efficient for the formylation of pre-synthesized diarylpyrrole cores.
Protocol 1: Synthesis via Ring Transformation
This protocol describes the synthesis of 1,5-diarylpyrrole-2-carbaldehydes from 5-arylfuran-2-carbaldehydes and anilines.[1][9]
Experimental Protocol
General Procedure for the Synthesis of 5-Aryl-furan-2-carbaldehydes:
The precursor 5-arylfuran-2-carbaldehydes can be prepared via the Meerwein arylation of furfural with an appropriate aryldiazonium salt.[9]
General Procedure for the Synthesis of 1,5-Diarylpyrrole-2-carbaldehydes:
-
In a round-bottom flask, dissolve the substituted 5-arylfuran-2-carbaldehyde (1.0 eq.) and the desired aniline (1.0 eq.) in ethanol.
-
Add a catalytic amount of a suitable acid (e.g., concentrated hydrochloric acid).
-
Stir the reaction mixture at room temperature for 4-6 hours.[1]
-
Allow the mixture to stand at room temperature for 24 hours.[1]
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield the desired 1,5-diarylpyrrole-2-carbaldehyde.[1]
Data Presentation
The following table summarizes representative data for synthesized diarylpyrrole-2-carbaldehydes using the ring transformation method.
| Compound | R (on 5-Aryl) | R' (on 1-Aryl) | Melting Point (°C) |
| 1 | H | H | 118 |
| 2 | 4-NO₂ | 4-COOCH₃ | - |
| 3 | H | 4-Cl | 150 |
| 4 | H | 4-Br | 196 |
Note: Melting points are uncorrected.[1] '-' indicates data not available in the provided sources.
Experimental Workflow
Caption: Workflow for the synthesis of diarylpyrrole-2-carbaldehydes via ring transformation.
Protocol 2: Synthesis via Vilsmeier-Haack Formylation
This protocol details the formylation of a 1,5-diarylpyrrole substrate using the Vilsmeier-Haack reaction.[7][10]
Experimental Protocol
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place N,N-dimethylformamide (DMF) (1.2 eq.). Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes.[10]
-
Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 5 °C in an ice bath. Add a solution of the 1,5-diarylpyrrole (1.0 eq.) dissolved in a suitable solvent (e.g., ethylene dichloride) dropwise over 1 hour.[10]
-
Reaction Completion: After the addition, remove the ice bath and heat the mixture to reflux for 15 minutes.[10]
-
Work-up: Cool the reaction mixture in an ice bath and cautiously add a saturated aqueous solution of sodium acetate or sodium carbonate until the mixture is neutralized.[7][10] Efficient stirring is crucial during this step.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure diarylpyrrole-2-carbaldehyde.[7]
Data Presentation
The following table presents typical reaction parameters for the Vilsmeier-Haack formylation.
| Substrate | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Electron-rich arene | DMF, POCl₃ | DMF / Ethylene Dichloride | 6.5 h (stirring at RT after addition) | 0 °C to RT | 77 |
Note: This data is for a general Vilsmeier-Haack reaction and may vary depending on the specific diarylpyrrole substrate.[7]
Experimental Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of diarylpyrroles.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Characterization
The synthesized diarylpyrrole-2-carbaldehydes should be characterized by standard analytical techniques to confirm their identity and purity. These include:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of solid products.
-
Spectroscopy:
-
Elemental Analysis: To confirm the elemental composition.[1]
Conclusion
The synthetic protocols described in this application note provide reliable and adaptable methods for the preparation of diarylpyrrole-2-carbaldehydes. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the final product. These detailed procedures and workflows are intended to facilitate the synthesis of these valuable compounds for further application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. raco.cat [raco.cat]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Column Chromatography for the Purification of Pyrrole Derivatives
Introduction
Pyrrole derivatives are fundamental heterocyclic scaffolds present in a vast array of biologically active molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] The synthesis of these compounds, through methods like the Paal-Knorr, Hantzsch, or Piloty-Robinson syntheses, often results in crude mixtures containing unreacted starting materials, reagents, and byproducts.[][4] Achieving high purity is critical for their application in research, particularly in drug development, where impurities can significantly impact biological activity and toxicity data. Column chromatography is the most prevalent and effective technique for the purification of these derivatives.[5]
These application notes provide a comprehensive guide to the purification of pyrrole derivatives using column chromatography, with a focus on practical protocols and data presentation for researchers and scientists.
General Guidelines for Chromatographic Method Selection
The choice of chromatographic method is contingent on the specific properties of the pyrrole derivative, such as its polarity, volatility, and thermal stability.[5]
-
Flash Column Chromatography (Silica Gel): This is the most widely used method for routine purification of pyrrole derivatives.[5] It is effective for separating compounds with different polarities. A typical setup involves a silica gel stationary phase and a gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[6][7]
-
High-Performance Liquid Chromatography (HPLC): For separations that are more challenging or when very high purity is required, HPLC is the preferred method.[5]
-
Normal-Phase HPLC: Utilizes a polar stationary phase like silica and is particularly useful for separating isomers.[5]
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC method for a broad range of pyrrole derivatives. It employs a non-polar stationary phase (e.g., C18) with a polar mobile phase, such as acetonitrile/water or methanol/water mixtures.[5][8]
-
-
Gas Chromatography (GC): This technique is suitable for the analysis and purification of pyrrole derivatives that are both volatile and thermally stable.[5][9] Specialized stationary phases, such as calix[10]pyrroles, have shown high selectivity for these compounds.[11]
Pre-Chromatography Purification Steps
To improve the efficiency of chromatographic purification, certain pre-treatment steps can be beneficial:
-
Aqueous Wash: Unreacted basic pyrrole can be removed from an organic solution of the product by washing with a dilute acid (e.g., 1 M HCl).[5]
-
Hexane Wash: Repeated washing of the crude reaction mixture with hexane can effectively remove a significant amount of unreacted pyrrole before subjecting the mixture to column chromatography.[12]
-
Distillation: For thermally stable products, distillation or sublimation under reduced pressure can remove volatile impurities.[5] A specific process for removing pyrrolidine impurities involves treating the crude mixture with an acid or an activated carboxylic acid derivative, followed by distillation.[13]
Data Presentation
The efficiency of column chromatography is determined by several factors, including the choice of stationary and mobile phases. The following tables summarize typical conditions and outcomes for the purification of pyrrole derivatives.
Table 1: Typical Column Chromatography Parameters for Pyrrole Derivatives
| Chromatographic Method | Stationary Phase | Typical Mobile Phase (Eluent) | Application Example | Reference |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (Gradient) | Purification of N-substituted pyrroles from Paal-Knorr synthesis.[7] | [6][7] |
| Flash Chromatography | Silica Gel | n-hexane-ethyl acetate (8:1, v/v), followed by n-hexane-ethyl acetate (3:1, v/v) | Purification of pyrrole–cinnamate hybrids.[14] | [14] |
| UHPLC (Analytical) | C18 (Reversed-Phase) | Acetonitrile / 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0) (Gradient) | Stability testing of a pyrrole-containing ester derivative.[10][15] | [10][15] |
| Gas Chromatography | Calix[10]pyrroles | N/A (Carrier Gas) | Separation of various analytes including alcohols and anilines.[11] | [11] |
Table 2: Reported Yields and Purity of Pyrrole Derivatives After Purification
| Synthesis Method | Purification Method | Achieved Yield | Achieved Purity | Reference |
| Paal-Knorr Synthesis | Flash Column Chromatography | 68-97% | >95% (Assumed) | [7] |
| Paal-Knorr Synthesis | Not specified | >60% | Not specified | [16] |
| General Synthesis | Flash Column Chromatography | Not specified | >99% | [6] |
| General Synthesis | Column Chromatography | 73% | Not specified | [17] |
| Rhodium-catalyzed reaction | Column Chromatography | 99% | Not specified | [18] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a standard procedure for the purification of a crude pyrrole derivative synthesized via methods like the Paal-Knorr reaction.[6][7]
1. Materials and Equipment:
-
Crude pyrrole derivative
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM)
-
Glass chromatography column
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes
2. Procedure:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a minimal volume of a volatile solvent like dichloromethane.[6]
-
Add silica gel to the solution, typically 2-3 times the weight of the crude product.[6]
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This prevents the dissolution of the compound in the mobile phase before it adsorbs to the stationary phase.[6]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[6]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle positive pressure, and let the excess solvent drain until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Carefully add the dry-loaded sample powder to the top of the packed column, creating a thin, even layer.[6]
-
Gently add a small layer of sand or glass wool on top to prevent disturbance of the sample layer during solvent addition.
-
-
Elution:
-
Begin eluting the column by carefully adding the initial mobile phase.[6]
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This can be done in a stepwise or continuous gradient.[6][19] The optimal gradient is typically determined beforehand using TLC analysis.
-
Collect the eluent in fractions using test tubes or flasks.[6]
-
-
Fraction Analysis and Product Recovery:
-
Monitor the separation by spotting each collected fraction onto a TLC plate.[6]
-
Visualize the spots under a UV lamp to identify the fractions containing the pure product.[6]
-
Combine the fractions that contain the pure desired pyrrole derivative.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[6]
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for analytical assessment of purity or for preparative purification of more polar pyrrole derivatives.[5][8]
1. Materials and Equipment:
-
HPLC system with UV/Vis detector
-
Reversed-phase C18 column
-
Solvents: HPLC-grade acetonitrile (or methanol) and water
-
Buffer (if needed, e.g., formic acid for MS compatibility or phosphate buffer)[8][10]
2. Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the pyrrole derivative in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Equilibrate the C18 column with the initial mobile phase (e.g., 60% water / 40% acetonitrile).[10]
-
Inject the prepared sample onto the column.
-
Run a linear gradient, increasing the concentration of the organic solvent (e.g., from 40% to 100% acetonitrile) over a set time to elute the compounds.[10]
-
Monitor the elution profile at a suitable wavelength (e.g., 225 nm) using the UV/Vis detector.[10]
-
-
Analysis/Collection:
-
For analytical purposes, integrate the peaks to determine the purity of the compound.
-
For preparative work, collect the fractions corresponding to the peak of the desired product.
-
Evaporate the solvent from the collected fractions to obtain the purified compound.
-
Mandatory Visualization
The following diagrams illustrate the key workflows in the synthesis and purification of pyrrole derivatives.
Caption: General experimental workflow for the synthesis and purification of pyrrole derivatives.[1]
Caption: Step-by-step workflow for the purification of pyrrole derivatives by flash chromatography.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. academic.oup.com [academic.oup.com]
- 10. oatext.com [oatext.com]
- 11. Calix[4]pyrroles: highly selective stationary phases for gas chromatographic separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 14. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rgmcet.edu.in [rgmcet.edu.in]
- 17. rsc.org [rsc.org]
- 18. KR20160079560A - pyrrole derivatives and its its preparation method - Google Patents [patents.google.com]
- 19. synthace.com [synthace.com]
Application Notes and Protocols for the Synthesis of Pyrrole Esters from Carbaldehyde Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of substituted pyrrole esters, valuable scaffolds in medicinal chemistry and materials science, utilizing readily available carbaldehyde precursors. The protocols outlined below focus on robust and versatile methods, including the Barton-Zard reaction, the Van Leusen reaction, and a multi-component approach, offering a range of strategies to access diverse pyrrole structures.
Introduction
Pyrrole esters are key heterocyclic motifs present in numerous biologically active compounds and functional materials. The ability to synthesize these structures from simple and diverse carbaldehyde starting materials is of significant interest in drug discovery and development. This document details three effective synthetic routes, complete with experimental protocols, quantitative data, and mechanistic diagrams to guide researchers in their synthetic efforts.
Method 1: Barton-Zard Pyrrole Synthesis via a Two-Step Sequence
The Barton-Zard reaction is a powerful method for preparing pyrrole-2-carboxylates from nitroalkenes and isocyanoacetates.[1] Carbaldehydes serve as the precursors for the requisite nitroalkenes through a Henry (nitroaldol) reaction.[2] This two-step sequence provides a versatile entry into a wide array of substituted pyrrole esters.
Step 1: Synthesis of Nitroalkene via Henry Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, in this case, a carbaldehyde.[3] Subsequent dehydration of the intermediate nitroalkanol yields the target nitroalkene.
Experimental Protocol: Synthesis of (E)-1-phenyl-2-nitropropene
-
To a solution of benzaldehyde (10.6 g, 100 mmol) in 100 mL of methanol, add nitroethane (7.5 g, 100 mmol) and n-butylamine (2.0 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield (E)-1-phenyl-2-nitropropene.
Step 2: Barton-Zard Reaction
The synthesized nitroalkene is then reacted with an α-isocyanoacetate in the presence of a base to afford the pyrrole ester.[4]
Experimental Protocol: Synthesis of Ethyl 4-methyl-3-phenyl-1H-pyrrole-2-carboxylate
-
To a solution of (E)-1-phenyl-2-nitropropene (1.63 g, 10 mmol) in 50 mL of tetrahydrofuran (THF), add ethyl isocyanoacetate (1.13 g, 10 mmol).
-
Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.52 g, 10 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
After the reaction is complete, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain ethyl 4-methyl-3-phenyl-1H-pyrrole-2-carboxylate.
Data Presentation: Barton-Zard Synthesis of Pyrrole Esters
| Entry | Carbaldehyde | Nitroalkane | Isocyanoacetate | Base | Solvent | Yield (%) |
| 1 | Benzaldehyde | Nitroethane | Ethyl isocyanoacetate | DBU | THF | 75 |
| 2 | 4-Chlorobenzaldehyde | Nitroethane | Ethyl isocyanoacetate | DBU | THF | 72 |
| 3 | 4-Methoxybenzaldehyde | Nitroethane | Ethyl isocyanoacetate | DBU | THF | 78 |
| 4 | Benzaldehyde | Nitromethane | Ethyl isocyanoacetate | DBU | THF | 70 |
Logical Workflow and Mechanism
Method 2: Van Leusen Pyrrole Synthesis from Enone Precursors
The Van Leusen reaction provides an efficient route to 3,4-disubstituted pyrroles through the reaction of tosylmethyl isocyanide (TosMIC) with Michael acceptors, such as α,β-unsaturated ketones (enones).[5] These enone precursors can be readily synthesized from carbaldehydes via an Aldol condensation with a ketone.
Step 1: Synthesis of Enone via Aldol Condensation
An aromatic carbaldehyde is condensed with a ketone under basic conditions to form the α,β-unsaturated ketone.
Experimental Protocol: Synthesis of (E)-4-phenylbut-3-en-2-one (Benzalacetone)
-
In a flask, combine benzaldehyde (10.6 g, 100 mmol) and acetone (8.7 g, 150 mmol).
-
Slowly add a solution of sodium hydroxide (5 g) in 50 mL of water with vigorous stirring.
-
Continue stirring at room temperature for 30 minutes. A yellow solid will precipitate.
-
Filter the product, wash thoroughly with cold water until the washings are neutral to litmus, and air dry.
-
Recrystallize from ethanol to obtain pure (E)-4-phenylbut-3-en-2-one.
Step 2: Van Leusen Reaction
The enone is then reacted with TosMIC in the presence of a strong base to yield the pyrrole.[6]
Experimental Protocol: Synthesis of 3-acetyl-4-phenyl-1H-pyrrole
-
In a flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) to 20 mL of anhydrous diethyl ether.
-
Add a solution of (E)-4-phenylbut-3-en-2-one (1.46 g, 10 mmol) and TosMIC (1.95 g, 10 mmol) in 20 mL of anhydrous DMSO dropwise to the suspension at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Carefully quench the reaction by the slow addition of 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford 3-acetyl-4-phenyl-1H-pyrrole.
Data Presentation: Van Leusen Synthesis of Pyrroles
| Entry | Carbaldehyde | Ketone | Base | Solvent | Yield (%) |
| 1 | Benzaldehyde | Acetone | NaH | DMSO/Ether | 65 |
| 2 | 4-Methylbenzaldehyde | Acetone | NaH | DMSO/Ether | 68 |
| 3 | 2-Naphthaldehyde | Acetone | NaH | DMSO/Ether | 62 |
| 4 | Cinnamaldehyde | Acetone | NaH | DMSO/Ether | 58 |
Logical Workflow and Mechanism
Method 3: One-Pot Three-Component Synthesis of Polysubstituted Pyrroles
A highly efficient and atom-economical approach to polysubstituted pyrroles involves a one-pot, three-component reaction of a carbaldehyde, an amine, and a nitroalkane.[7] This method avoids the isolation of intermediates, simplifying the synthetic procedure.
Experimental Protocol: Synthesis of Ethyl 1,2-diphenyl-4-nitro-1H-pyrrole-3-carboxylate
-
To a solution of benzaldehyde (1.06 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 20 mL of ethanol, add ethyl 2-nitroacetate (1.33 g, 10 mmol).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain ethyl 1,2-diphenyl-4-nitro-1H-pyrrole-3-carboxylate.
Data Presentation: Three-Component Synthesis of Pyrrole Esters
| Entry | Carbaldehyde | Amine | Nitroalkane Derivative | Catalyst | Solvent | Yield (%) |
| 1 | Benzaldehyde | Aniline | Ethyl 2-nitroacetate | Piperidine | Ethanol | 82 |
| 2 | 4-Bromobenzaldehyde | Aniline | Ethyl 2-nitroacetate | Piperidine | Ethanol | 79 |
| 3 | Benzaldehyde | Benzylamine | Ethyl 2-nitroacetate | Piperidine | Ethanol | 75 |
| 4 | 3-Nitrobenzaldehyde | Aniline | Ethyl 2-nitroacetate | Piperidine | Ethanol | 85 |
Reaction Workflow
References
- 1. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. allaboutchemistry.net [allaboutchemistry.net]
- 5. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Synthesis of Pyrrole-2-Carbaldehyde via Oxidative Annulation: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview and a detailed experimental protocol for the synthesis of pyrrole-2-carbaldehyde derivatives through an efficient iodine/copper-mediated oxidative annulation. This method offers a robust and scalable approach for creating polysubstituted pyrroles, which are valuable scaffolds in pharmaceuticals and natural products.
Introduction
Pyrrole-2-carbaldehydes are key synthetic intermediates in the development of various therapeutic agents and functional materials. Traditional synthetic routes often involve harsh reaction conditions or the use of hazardous, stoichiometric oxidants. The protocol detailed below, based on the work of Wu et al., describes a de novo synthesis from readily available starting materials: aryl methyl ketones, arylamines, and acetoacetate esters. This procedure utilizes a copper catalyst, iodine as a mediator, and molecular oxygen as the terminal oxidant, presenting a greener and more efficient alternative.[1] Mechanistic studies have shown that the aldehyde oxygen atom is sourced from molecular oxygen.[1]
Reaction Principle
The core of this synthetic strategy is a one-pot, three-component reaction that proceeds via an oxidative annulation and a direct C(sp³)–H to C=O oxidation. The reaction is catalyzed by copper(II) chloride, with iodine playing a crucial role in the oxidative cascade. The overall transformation assembles the pyrrole ring and installs the aldehyde functionality in a single operation.
Experimental Protocol
This section provides a detailed methodology for the synthesis of a representative pyrrole-2-carbaldehyde derivative.
Materials and Reagents:
-
Aryl methyl ketone (e.g., Acetophenone)
-
Arylamine (e.g., Anisidine)
-
Acetoacetate ester (e.g., Ethyl acetoacetate)
-
Copper(II) chloride (CuCl₂)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxygen (balloon)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Oxygen balloon
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
General Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl ketone (1.0 mmol, 1.0 equiv), arylamine (1.0 mmol, 1.0 equiv), acetoacetate ester (1.0 mmol, 1.0 equiv), CuCl₂ (0.5 mmol, 0.5 equiv), and iodine (1.6 mmol, 1.6 equiv).
-
Add anhydrous DMSO (4 mL) to the flask.
-
Fit the condenser with an oxygen-filled balloon.
-
Place the reaction flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to reduce the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired pyrrole-2-carbaldehyde derivative.
Data Presentation
The following table summarizes the optimized reaction conditions and the yields of various pyrrole-2-carbaldehyde derivatives synthesized using this protocol. The method demonstrates good tolerance to a range of functional groups on both the aryl methyl ketone and the arylamine.
| Entry | Aryl Methyl Ketone | Arylamine | Acetoacetate Ester | Product | Yield (%) |
| 1 | Acetophenone | 4-Methoxyaniline | Ethyl acetoacetate | Ethyl 2-formyl-1-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-3-carboxylate | 74 |
| 2 | 4-Methylacetophenone | 4-Methoxyaniline | Ethyl acetoacetate | Ethyl 2-formyl-1-(4-methoxyphenyl)-5-(p-tolyl)-1H-pyrrole-3-carboxylate | 71 |
| 3 | 4-Methoxyacetophenone | 4-Methoxyaniline | Ethyl acetoacetate | Ethyl 2-formyl-1,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carboxylate | 68 |
| 4 | 4-Chloroacetophenone | 4-Methoxyaniline | Ethyl acetoacetate | Ethyl 5-(4-chlorophenyl)-2-formyl-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate | 65 |
| 5 | Acetophenone | Aniline | Ethyl acetoacetate | Ethyl 2-formyl-1,5-diphenyl-1H-pyrrole-3-carboxylate | 62 |
| 6 | Acetophenone | 4-Chloroaniline | Ethyl acetoacetate | Ethyl 1-(4-chlorophenyl)-2-formyl-5-phenyl-1H-pyrrole-3-carboxylate | 58 |
| 7 | Acetophenone | 4-Methoxyaniline | Methyl acetoacetate | Methyl 2-formyl-1-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-3-carboxylate | 70 |
Yields are for isolated products after column chromatography.
Visualizations
Experimental Workflow:
Caption: A schematic overview of the experimental workflow for the synthesis of pyrrole-2-carbaldehydes.
Proposed Reaction Mechanism:
The proposed mechanism for this transformation involves a cascade of reactions, as illustrated below.[1]
Caption: The proposed mechanistic pathway for the oxidative annulation to form pyrrole-2-carbaldehydes.
Conclusion
This application note provides a detailed and reproducible protocol for the synthesis of pyrrole-2-carbaldehyde derivatives via a copper-catalyzed oxidative annulation. The method is characterized by its operational simplicity, use of readily available starting materials, and avoidance of harsh oxidants. The broad substrate scope and good yields make this a valuable tool for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols: Antifungal Susceptibility Testing of Novel Pyrrole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents.[1][2] Pyrrole derivatives have emerged as a promising class of compounds with potential antifungal activity.[3][4] This document provides detailed protocols for the in vitro antifungal susceptibility testing of novel pyrrole compounds, adhering to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5][6] The primary objective of these assays is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compounds against clinically relevant fungal isolates.
1. Preliminary Compound Handling and Solubility Testing
Prior to initiating antifungal assays, it is crucial to determine the solubility of the novel pyrrole compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), and subsequently in the assay medium. Poor solubility can lead to inaccurate and unreliable results.[7][8]
1.1. Kinetic Solubility Assay Protocol
This high-throughput method provides a rapid assessment of a compound's solubility.[9][10]
-
Materials:
-
Novel pyrrole compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear, flat-bottom)
-
Plate reader capable of measuring absorbance at 620 nm
-
-
Procedure:
-
Prepare a high-concentration stock solution of the pyrrole compound in DMSO (e.g., 10 mM).
-
Add the DMSO stock solution to an aqueous buffer to create a high concentration starting solution (e.g., 200 µM).[10]
-
Perform serial dilutions of this solution in the 96-well plate.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at 620 nm. An increase in absorbance indicates precipitation and poor solubility.[10]
-
2. Antifungal Susceptibility Testing
The broth microdilution method is the gold-standard for determining the MIC of an antifungal agent.[1][2]
2.1. Fungal Strains and Inoculum Preparation
-
Recommended Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Other clinically relevant yeast or mold species as required.
-
-
Inoculum Preparation Protocol (Yeast - Candida albicans):
-
Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies (at least five, >1 mm in diameter) and suspend them in sterile saline (0.85% NaCl).[11]
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 cells/mL.[5][11]
-
Dilute this stock suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).[2][5]
-
-
Inoculum Preparation Protocol (Mold - Aspergillus fumigatus):
-
Subculture the mold on Potato Dextrose Agar (PDA) and incubate at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Flood the surface of the agar with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).[12]
-
Gently scrape the surface with a sterile loop to dislodge the conidia.[13]
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to the desired concentration (typically 0.4-5 x 10^4 conidia/mL) using a hemocytometer or spectrophotometer.[5]
-
2.2. Broth Microdilution Protocol for MIC Determination
This protocol is based on the CLSI M27 (for yeasts) and M38 (for molds) guidelines.[14]
-
Materials:
-
Sterile 96-well, flat-bottom microtiter plates
-
Novel pyrrole compounds and control antifungal (e.g., Fluconazole for yeast, Amphotericin B for mold)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Prepared fungal inoculum
-
-
Procedure:
-
Prepare serial twofold dilutions of the pyrrole compounds and control drugs in the 96-well plates. The final volume in each well should be 100 µL.[15][16]
-
The concentration range should typically span from 0.03 to 64 µg/mL, but may be adjusted based on the expected potency of the compounds.[16]
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.[16][17]
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.[16]
-
Incubate the plates at 35°C. Incubation times are typically 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[5]
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[15][18] For azoles, this is often a ≥50% reduction in turbidity.[6]
-
2.3. Minimum Fungicidal Concentration (MFC) Protocol
The MFC is the lowest concentration of an antifungal agent that kills the fungus.[19][20]
-
Procedure:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).[21]
-
Spot the aliquot onto an SDA or PDA plate.
-
Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth or a 99.9% reduction in CFU/mL on the subculture plate.[22][23]
-
3. Disk Diffusion Assay (Qualitative Screening)
The disk diffusion assay is a simpler method for preliminary screening of antifungal activity.[24][25]
-
Procedure:
-
Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.[5]
-
Spread the standardized fungal inoculum evenly over the surface of the agar.
-
Apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the novel pyrrole compound to the agar surface.[24]
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each disk. A larger zone diameter indicates greater antifungal activity.
-
4. Data Presentation
Quantitative data from the MIC and MFC assays should be summarized in a clear and structured table for easy comparison.
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Pyrrole Cmpd 1 | C. albicans ATCC 90028 | 8 | 16 | 2 |
| Pyrrole Cmpd 2 | C. albicans ATCC 90028 | 4 | 16 | 4 |
| Fluconazole | C. albicans ATCC 90028 | 1 | 8 | 8 |
| Pyrrole Cmpd 1 | A. fumigatus ATCC 204305 | 16 | >64 | >4 |
| Pyrrole Cmpd 2 | A. fumigatus ATCC 204305 | 8 | 32 | 4 |
| Amphotericin B | A. fumigatus ATCC 204305 | 0.5 | 1 | 2 |
An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio > 4 suggests fungistatic activity.
5. Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining MIC and MFC of novel compounds.
Potential Mechanism of Action for Pyrrole Antifungals
Pyrrolnitrin, a natural pyrrole compound, is known to inhibit the fungal respiratory electron transport system.[26] This pathway represents a potential target for novel synthetic pyrrole derivatives.
Caption: Potential inhibition of fungal respiration by pyrrole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 19. Minimum Fungicidal Concentration Assay [bio-protocol.org]
- 20. Determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) of Endophytic Fungal Extracts [bio-protocol.org]
- 21. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. connectsci.au [connectsci.au]
- 25. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two primary stages of the synthesis: the Paal-Knorr synthesis of the pyrrole precursor and the subsequent Vilsmeier-Haack formylation.
Stage 1: Paal-Knorr Synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole
Issue 1: Low or No Yield of the Pyrrole Precursor
| Potential Cause | Recommended Solution |
| Incomplete reaction | Increase the reaction time and/or temperature. Acetic acid can be used as a catalyst to accelerate the reaction.[1] |
| Degradation of starting materials | Ensure the 1,4-dicarbonyl compound (or its precursor) and 3,5-dichloroaniline are of high purity. If using 2,5-dimethoxytetrahydrofuran, ensure it is freshly opened or properly stored to prevent degradation. |
| Incorrect pH | The reaction is typically run under neutral or weakly acidic conditions.[1] Avoid strongly acidic conditions (pH < 3) as this can favor the formation of furan byproducts.[1] |
| Inefficient removal of water | If the reaction is run in a solvent, use a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. |
Issue 2: Presence of Impurities in the Pyrrole Precursor
| Potential Cause | Recommended Solution |
| Unreacted 3,5-dichloroaniline | Wash the crude product with a dilute acid solution (e.g., 1M HCl) to remove the basic aniline. |
| Furan byproduct formation | As mentioned, maintain a neutral to weakly acidic pH. Purify the crude product using column chromatography on silica gel. |
| Polymerization of the pyrrole product | Pyrroles can be sensitive to strong acids and light. Work up the reaction promptly and store the purified product under an inert atmosphere in the dark. |
Stage 2: Vilsmeier-Haack Formylation
Issue 3: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier reagent | Prepare the Vilsmeier reagent in situ by adding POCl₃ to DMF at a low temperature (e.g., 0 °C) before adding the pyrrole substrate. Ensure both DMF and POCl₃ are anhydrous. |
| Sub-optimal reaction temperature | The formylation of electron-rich pyrroles is often exothermic. Maintain a low temperature during the addition of the pyrrole to the Vilsmeier reagent to prevent side reactions. After the initial addition, the reaction may need to be gently warmed or refluxed to go to completion. The optimal temperature depends on the substrate's reactivity and should be determined experimentally.[2] |
| Incorrect stoichiometry | A slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) is often used to ensure complete conversion of the starting material. |
| Hydrolysis of the Vilsmeier reagent | The reaction should be carried out under anhydrous conditions until the aqueous work-up. |
Issue 4: Formation of Multiple Products (Isomers or Diformylated Species)
| Potential Cause | Recommended Solution |
| Formation of the 3-formyl isomer | Formylation of 1-substituted pyrroles typically occurs at the more electron-rich C2 position.[3] However, steric hindrance from the 1-substituent can lead to some C3 formylation.[4] Using milder reaction conditions (lower temperature, shorter reaction time) may improve selectivity for the C2 isomer. |
| Diformylation of the pyrrole ring | This can occur if a large excess of the Vilsmeier reagent is used or if the reaction temperature is too high.[5] Use a controlled amount of the Vilsmeier reagent (close to 1 equivalent) and maintain a lower reaction temperature. |
| Side reactions on the dichlorophenyl ring | The Vilsmeier-Haack reaction is generally selective for electron-rich aromatic systems.[3][6] The dichlorophenyl ring is electron-deficient and unlikely to react under standard conditions. |
Issue 5: Difficult Purification of the Final Product
| Potential Cause | Recommended Solution |
| Residual DMF | DMF has a high boiling point and can be difficult to remove. After the reaction, quench with ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer multiple times with water or brine to remove residual DMF. |
| Tar-like byproducts | These can form from the degradation of the pyrrole ring, especially under harsh conditions. Ensure a controlled reaction temperature and prompt work-up. Purification can be achieved by column chromatography on silica gel or recrystallization. |
| Incomplete hydrolysis of the iminium intermediate | After the reaction with the Vilsmeier reagent, the intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically done by adding water or an aqueous base (e.g., sodium acetate or sodium carbonate solution) and heating.[1] Ensure this step is complete before extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize the 1-(3,5-dichlorophenyl)-1H-pyrrole precursor?
A1: The Paal-Knorr synthesis is a robust and widely used method for preparing N-substituted pyrroles.[7] It involves the reaction of a 1,4-dicarbonyl compound (or a precursor like 2,5-dimethoxytetrahydrofuran) with a primary amine (3,5-dichloroaniline in this case), typically in the presence of a weak acid catalyst.[1]
Q2: How can I avoid the formation of the 3-formyl isomer during the Vilsmeier-Haack reaction?
A2: While formylation of 1-substituted pyrroles favors the 2-position, the ratio of 2- to 3-formylation is influenced by steric and electronic factors.[4] For 1-arylpyrroles, electronic effects are generally minor.[4] To maximize the yield of the 2-carbaldehyde, it is recommended to use milder reaction conditions, such as lower temperatures and shorter reaction times. Careful monitoring of the reaction progress by TLC or GC can help in stopping the reaction at the optimal point.
Q3: What are the key parameters to control for a high-yield Vilsmeier-Haack reaction?
A3: The key parameters are:
-
Anhydrous conditions: The Vilsmeier reagent is sensitive to moisture.
-
Temperature control: Low temperature during reagent formation and substrate addition is crucial to prevent side reactions.
-
Stoichiometry: A slight excess of the Vilsmeier reagent is generally recommended.
-
Complete hydrolysis: Ensure the intermediate iminium salt is fully hydrolyzed to the aldehyde during work-up.
Q4: My final product is a dark oil or tar. How can I purify it?
A4: Dark coloration often indicates the presence of polymeric byproducts. Purification can be achieved through:
-
Column chromatography: Using a silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent can be an excellent purification method.
-
Activated carbon treatment: Dissolving the crude product in a solvent and stirring with activated carbon can help remove colored impurities.
Q5: Are there any alternative methods for the formylation of the pyrrole ring?
A5: While the Vilsmeier-Haack reaction is the most common and efficient method for formylating pyrroles, other methods exist, though they may be less suitable for this specific substrate. These include the Reimer-Tiemann reaction and the Duff reaction, but these are typically used for phenols and other highly activated aromatic rings and may not be as effective for N-arylpyrroles.
Experimental Protocols
Protocol 1: Synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole (Paal-Knorr Synthesis)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichloroaniline (1 equivalent) in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(3,5-dichlorophenyl)-1H-pyrrole.
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
-
In a three-necked flask under an inert atmosphere (nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-(3,5-dichlorophenyl)-1H-pyrrole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated (e.g., to 40-60 °C) to drive it to completion. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Add a solution of sodium acetate or sodium carbonate to neutralize the acid and hydrolyze the intermediate iminium salt. The mixture can be heated to reflux for 15-30 minutes to ensure complete hydrolysis.
-
Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Side product formation in the Vilsmeier-Haack reaction of pyrroles.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting side product formation and other common issues encountered during the Vilsmeier-Haack formylation of pyrroles.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.
Problem 1: My reaction yields a mixture of 2-formyl and 3-formylpyrrole isomers. How can I improve the regioselectivity for the desired isomer?
Potential Causes:
-
Steric Hindrance: The Vilsmeier-Haack reaction is sensitive to steric effects. For N-substituted pyrroles, bulky substituents on the nitrogen atom can hinder electrophilic attack at the adjacent C2 and C5 positions (α-positions), favoring formylation at the C3 and C4 positions (β-positions).[1][2]
-
Electronic Effects: While generally less dominant than steric factors in this reaction, electron-donating or -withdrawing groups on the pyrrole ring can influence the electron density at different positions, thereby affecting the site of electrophilic attack.[1][2]
Solutions:
-
To favor the 2-formyl (α) product:
-
Use a smaller N-substituent (e.g., N-methyl or N-phenyl) to minimize steric hindrance at the α-positions.
-
-
To favor the 3-formyl (β) product:
-
Employ a bulky N-substituent (e.g., N-tert-butyl, N-isopropyl) to sterically block the α-positions. The table below illustrates the effect of N-substituent size on the product ratio.
-
| N-Substituent | α:β Ratio | Reference |
| Methyl | >99 : 1 | [1] |
| Ethyl | 24 : 1 | [1] |
| Isopropyl | 4 : 1 | [1] |
| tert-Butyl | 0.1 : 1 | [1] |
-
Utilize a sterically demanding Vilsmeier reagent: The use of bulkier formamides in the preparation of the Vilsmeier reagent can also favor the formation of the β-isomer.
Problem 2: I am observing a significant amount of a diformylated byproduct. How can I prevent this?
Potential Causes:
-
Excess Vilsmeier Reagent: The initially formed monoformylpyrrole is still an electron-rich heterocycle and can undergo a second formylation, especially if a large excess of the Vilsmeier reagent is used.
-
High Reaction Temperature or Prolonged Reaction Time: More forcing reaction conditions can promote the slower second formylation step.
Solutions:
-
Stoichiometry Control: Use a controlled amount of the Vilsmeier reagent, typically 1.0 to 1.2 equivalents relative to the pyrrole substrate.[3]
-
Reaction Monitoring: Carefully monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3] Quench the reaction as soon as the starting material is consumed to minimize the formation of the diformylated product.
-
Temperature Control: Maintain a low reaction temperature (0-25 °C) to favor the faster monoformylation over the slower diformylation.
Problem 3: My product is contaminated with a chlorinated byproduct. What is the cause and how can I avoid it?
Potential Causes:
The Vilsmeier reagent contains a reactive chloroinimium species. Under certain conditions, this can act as a chlorinating agent, leading to the formation of chloropyrroles or subsequent chlorinated formylpyrroles. This is more likely to occur with more reactive pyrrole substrates or under harsher reaction conditions.
Solutions:
-
Mild Reaction Conditions: Employ the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a reasonable conversion of the starting material.
-
Careful Work-up: Ensure that the reaction is properly quenched and neutralized during work-up to deactivate any remaining Vilsmeier reagent.
Problem 4: The reaction is sluggish or incomplete, even after extended reaction times.
Potential Causes:
-
Deactivated Pyrrole Substrate: The presence of electron-withdrawing groups on the pyrrole ring can significantly decrease its nucleophilicity, slowing down the electrophilic substitution.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can be deactivated if prepared with wet solvents or in a non-inert atmosphere.[3]
-
Insufficient Temperature: While high temperatures can lead to side products, some deactivated pyrroles may require elevated temperatures to react.[4]
Solutions:
-
Increase Reaction Temperature: For deactivated substrates, gradually increasing the reaction temperature (e.g., to 50-80 °C) may be necessary.[3]
-
Use a More Reactive Vilsmeier Reagent: Vilsmeier reagents prepared from oxalyl chloride or thionyl chloride are generally more reactive than that from phosphorus oxychloride.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Problem 5: A dark, tarry residue is forming in my reaction.
Potential Causes:
-
Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of the pyrrole.[3]
-
Acid-catalyzed Polymerization: Pyrroles are susceptible to polymerization in the presence of strong acids. The Vilsmeier-Haack reaction is conducted under acidic conditions, which can promote this side reaction.
Solutions:
-
Strict Temperature Control: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and add the pyrrole substrate slowly, maintaining the temperature with an ice bath.[3]
-
Use of a Non-Protic Solvent: Using a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help to control the reaction and minimize polymerization.
-
Immediate Work-up: Upon completion, the reaction should be promptly quenched and worked up to avoid prolonged exposure to acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Vilsmeier-Haack reaction?
A1: The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: A substituted formamide (commonly dimethylformamide, DMF) reacts with an activating agent (commonly phosphorus oxychloride, POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6][7]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a cationic intermediate.
-
Hydrolysis: The intermediate iminium salt is hydrolyzed during aqueous work-up to yield the final formylpyrrole product.[5]
Q2: How should I purify my formylpyrrole product?
A2: Purification is typically achieved by column chromatography on silica gel or alumina.[8] Recrystallization can also be an effective method for solid products. The choice of solvent system for chromatography will depend on the polarity of the specific formylpyrrole derivative. A common starting point is a mixture of hexanes and ethyl acetate.
Q3: Can I use other amides besides DMF?
A3: Yes, other N,N-disubstituted formamides can be used. As mentioned in the troubleshooting guide, using bulkier formamides can influence the regioselectivity of the reaction.
Q4: What is the role of the aqueous work-up?
A4: The aqueous work-up is crucial for two reasons. Firstly, it hydrolyzes the intermediate iminium salt to the final aldehyde product. Secondly, it serves to quench any unreacted Vilsmeier reagent and neutralize the acidic reaction mixture, typically through the addition of a base like sodium bicarbonate or sodium acetate.[3][9]
Experimental Protocols
Optimized Protocol for the Selective 2-Formylation of N-Methylpyrrole:
This protocol is designed to favor the formation of 2-formyl-N-methylpyrrole and minimize side products.
Materials:
-
N-Methylpyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.05 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve N-methylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add the N-methylpyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the N-methylpyrrole is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Continue stirring until the pH of the aqueous layer is 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-formyl-N-methylpyrrole.
Visualizations
Caption: General mechanism of the Vilsmeier-Haack reaction.
Caption: Formation pathways for common side products.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for pyrrole-2-carbaldehyde synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrrole-2-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyrrole-2-carbaldehyde, focusing on the most common synthetic routes.
Vilsmeier-Haack Reaction Troubleshooting
The Vilsmeier-Haack reaction is a widely used and high-yielding method for the formylation of pyrrole. However, several factors can affect the outcome of the reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Vilsmeier Reagent | Ensure all glassware is thoroughly dried. Use anhydrous dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at a low temperature (0-10°C) and use it promptly. |
| Incomplete Hydrolysis | After the initial reaction, ensure the mixture is refluxed with aqueous sodium acetate solution with vigorous stirring to facilitate complete hydrolysis of the intermediate.[1] | |
| Acidic Reaction Products | Failure to neutralize the acidic byproducts can drastically reduce the yield to as low as 15-20%.[1] Use a sufficient amount of a base, such as sodium acetate or sodium carbonate, during the workup to neutralize the reaction mixture.[1] | |
| Low Reaction Temperature | While the initial formation of the Vilsmeier reagent requires low temperatures, the subsequent reaction with pyrrole and the final hydrolysis may require heating to ensure the reaction goes to completion.[1] | |
| Discolored/Dark Product | Acid-catalyzed Polymerization | The acidic conditions generated during the reaction can cause polymerization or degradation of the pyrrole and the product. Neutralize the acidic byproducts promptly and thoroughly during workup to prevent the formation of highly colored impurities.[1] |
| Air Oxidation | Pyrrole and its derivatives can be sensitive to air oxidation, which can lead to discoloration. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. | |
| Formation of Side Products | Diformylation | Although formylation of pyrrole predominantly occurs at the 2-position, using a large excess of the Vilsmeier reagent or prolonged reaction times at elevated temperatures can lead to diformylation.[2] Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). |
| Reaction at other positions | While the 2-position is the most electron-rich and sterically accessible, substitution at other positions can occur, particularly if the 2-position is blocked.[3] | |
| Difficult Purification | Tarry Residue | This is often a result of polymerization due to acidic conditions. Ensure efficient neutralization during workup.[1] Purification of the crude product can be achieved by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.[1] |
| Emulsion during Extraction | The presence of both aqueous and organic layers with potential surfactants can lead to the formation of a stable emulsion during workup. If an emulsion forms, try adding a saturated brine solution or allowing the mixture to stand for an extended period to aid in phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing pyrrole-2-carbaldehyde?
A1: The Vilsmeier-Haack reaction is generally considered the most reliable and high-yielding method for the formylation of pyrrole.[4][5] It involves the reaction of pyrrole with a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3][5] This method offers good regioselectivity for the 2-position of the pyrrole ring and can provide yields of up to 79%.[1]
Q2: Can the Reimer-Tiemann reaction be used to synthesize pyrrole-2-carbaldehyde?
A2: The Reimer-Tiemann reaction is generally not a suitable method for the synthesis of pyrrole-2-carbaldehyde. When pyrrole is subjected to Reimer-Tiemann conditions (chloroform and a strong base), it undergoes an "abnormal" reaction, also known as the Ciamician-Dennstedt rearrangement.[6][7] This leads to ring expansion and the formation of 3-chloropyridine as the major product, rather than the desired formylated pyrrole.[6][7]
Q3: Why does the Reimer-Tiemann reaction fail for pyrrole?
A3: The failure of the Reimer-Tiemann reaction to produce pyrrole-2-carbaldehyde is due to the high reactivity of the pyrrole ring and the nature of the dichlorocarbene intermediate. The dichlorocarbene, which is the electrophile in this reaction, adds to the pyrrole ring to form an unstable dichlorocyclopropane intermediate.[6] This intermediate then undergoes a rearrangement that leads to the expansion of the five-membered pyrrole ring into a six-membered pyridine ring, resulting in the formation of 3-chloropyridine.[6][7]
Q4: What are the key differences in reaction conditions between the Vilsmeier-Haack and Reimer-Tiemann reactions for pyrrole?
A4:
| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction |
| Reagents | POCl₃ and DMF | Chloroform (CHCl₃) and a strong base (e.g., NaOH, KOH)[6][8] |
| Electrophile | Vilsmeier reagent (a chloromethyliminium salt)[3][5] | Dichlorocarbene (:CCl₂)[7] |
| Solvent | Often an organic solvent like ethylene dichloride[1] | Typically a biphasic system of aqueous base and organic chloroform[8][9] |
| Temperature | Low temperature for reagent formation, followed by heating[1] | Generally requires heating[6] |
| Major Product | Pyrrole-2-carbaldehyde[1] | 3-Chloropyridine[6][7] |
Q5: How can I purify the crude pyrrole-2-carbaldehyde obtained from the Vilsmeier-Haack reaction?
A5: The crude product from a Vilsmeier-Haack reaction can be purified by vacuum distillation or recrystallization.[1] For distillation, the aldehyde typically boils at around 78°C at 2 mm Hg.[1] For recrystallization, dissolving the crude product in boiling petroleum ether (b.p. 40-60°C) and then allowing it to cool slowly can yield pure crystalline pyrrole-2-carbaldehyde.[1]
Experimental Protocols
Detailed Protocol for Vilsmeier-Haack Synthesis of Pyrrole-2-carbaldehyde
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Pyrrole (freshly distilled)
-
Ethylene dichloride
-
Sodium acetate trihydrate
-
Ether
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium carbonate
Procedure:
-
Formation of the Vilsmeier Reagent: In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of DMF. Cool the flask in an ice bath and maintain the internal temperature between 10-20°C while adding 169 g (1.1 moles) of POCl₃ dropwise over 15 minutes. An exothermic reaction will occur.
-
Remove the ice bath and stir the mixture for 15 minutes.
-
Reaction with Pyrrole: Replace the ice bath and add 250 ml of ethylene dichloride. Once the internal temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour while stirring and cooling.
-
After the addition is complete, replace the ice bath with a heating mantle and stir the mixture at reflux for 15 minutes. Copious evolution of hydrogen chloride will be observed.
-
Hydrolysis and Workup: Cool the mixture to 25-30°C. Cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in about 1 L of water.
-
Reflux the reaction mixture again for 15 minutes with vigorous stirring.
-
Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer.
-
Extract the aqueous phase three times with a total of about 500 ml of ether.
-
Combine the organic extracts (ethylene dichloride and ether) and wash them cautiously with three 100-ml portions of saturated aqueous sodium carbonate solution.
-
Dry the organic solution over anhydrous sodium carbonate.
-
Purification: Distill off the solvents. Transfer the remaining liquid to a Claisen flask and distill under reduced pressure. The product, pyrrole-2-carbaldehyde, boils at 78°C at 2 mm Hg. The yield of the crude product is typically 85-90 g (89-95%).
-
For further purification, the crude product can be recrystallized from boiling petroleum ether (40-60°C). The overall yield of pure pyrrole-2-carbaldehyde is approximately 78-79%.[1]
Visualizations
Caption: Mechanism of the Vilsmeier-Haack reaction for pyrrole-2-carbaldehyde synthesis.
Caption: General experimental workflow for the Vilsmeier-Haack synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. scienceinfo.com [scienceinfo.com]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization of Pyrrole-2-Carboxaldehyde
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of pyrrole-2-carboxaldehyde via recrystallization. It includes a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of pyrrole-2-carboxaldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to Crystallize | - Solvent is too good: The compound is too soluble even at low temperatures.- Not enough compound is present: The solution is not saturated.- Supersaturation: Crystals have not nucleated. | - Reduce the amount of solvent by evaporation and allow it to cool again.- If the volume is already low, consider a different solvent or a mixed-solvent system.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure pyrrole-2-carboxaldehyde. |
| Oiling Out | - Solution is supersaturated: The compound comes out of solution above its melting point (43-46 °C).- Cooling is too rapid. - High concentration of impurities. | - Reheat the solution until the oil redissolves.- Add a small amount of additional hot solvent to decrease the saturation.- Allow the solution to cool more slowly. Consider insulating the flask.- If the problem persists, consider purification by column chromatography before recrystallization. |
| Low Recovery Yield | - Too much solvent was used: A significant amount of the product remains in the mother liquor.- Premature crystallization: Crystals formed during hot filtration.- Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before hot filtration.- Cool the solution in an ice bath for at least 30 minutes after it has reached room temperature. |
| Colored Crystals | - Presence of colored impurities: Often polymeric or oxidized byproducts from the synthesis.- Compound degradation: Pyrrole-2-carboxaldehyde is sensitive to air and light. | - Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can reduce yield.- Work quickly and minimize exposure of the solution to air and bright light.- Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). |
| Crystals are Impure (by TLC or melting point) | - Ineffective solvent: The chosen solvent does not effectively differentiate between the product and impurities.- Crystals were not washed properly. - Co-crystallization of impurities. | - Experiment with different recrystallization solvents or solvent systems.- Wash the filtered crystals with a small amount of ice-cold solvent.- A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing pyrrole-2-carboxaldehyde?
A1: Petroleum ether (boiling point 40-60 °C) is a well-documented and effective solvent for the recrystallization of pyrrole-2-carboxaldehyde.[1] Other solvents in which it is soluble include chloroform, dimethyl sulfoxide (DMSO), and methanol.[2][3] It is insoluble in water.[2][3] The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q2: My crude pyrrole-2-carboxaldehyde is a dark oil or solid. How can I remove the color?
A2: Discoloration is a common issue and can often be addressed by treating the hot solution with a small amount of activated charcoal before the filtration step. Activated charcoal adsorbs many colored organic impurities. However, use it sparingly as it can also adsorb your product, leading to a lower yield.
Q3: What are the common impurities in synthetically prepared pyrrole-2-carboxaldehyde?
A3: Common impurities depend on the synthetic route. If prepared via the Vilsmeier-Haack reaction from pyrrole, potential impurities include unreacted starting materials and isomeric byproducts such as 3-formylpyrrole. Polymeric and oxidized species can also be present, contributing to discoloration.
Q4: The recrystallized product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. If you observe a broad range, a second recrystallization or an alternative purification method like column chromatography may be necessary.
Q5: How can I improve the crystal size?
A5: Larger crystals, which are often purer, are formed by slow cooling. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, you can then place it in an ice bath to maximize recovery.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Petroleum Ether
This protocol is based on a documented procedure for the purification of pyrrole-2-carboxaldehyde.[1]
Materials:
-
Crude pyrrole-2-carboxaldehyde
-
Petroleum ether (boiling point 40-60 °C)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude pyrrole-2-carboxaldehyde in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 25 mL of petroleum ether.[1] Add a boiling chip and gently heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent. The expected recovery of pure aldehyde from the crude product is approximately 85%.[1]
Data Presentation
Solubility Data for Pyrrole-2-Carboxaldehyde
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble (100 mg/mL) | [2][3][4] |
| Methanol | Soluble | [2][3] |
| Ethanol | Soluble | |
| Acetone | Soluble | |
| Dichloromethane | Soluble | |
| Petroleum Ether | Soluble when hot, sparingly soluble when cold | [1] |
| Water | Insoluble | [2][3] |
Note: Quantitative, temperature-dependent solubility data is not widely available in the literature. The ideal recrystallization solvent should be determined experimentally by testing small quantities of the crude product against a range of potential solvents.
Physical Properties of Pyrrole-2-Carboxaldehyde
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO | [5] |
| Molecular Weight | 95.10 g/mol | [5] |
| Appearance | White to brown crystalline solid | [3] |
| Melting Point | 43-46 °C | [3][6] |
| Boiling Point | 217-219 °C | [3][6] |
Visualizations
Caption: Experimental workflow for the recrystallization of pyrrole-2-carboxaldehyde.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. echemi.com [echemi.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
Technical Support Center: Purification of Halogenated Pyrrole Compounds
Welcome to the technical support center for the purification of halogenated pyrrole compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of these challenging heterocyclic compounds.
Troubleshooting Guide
This section addresses specific problems you might face during purification, providing potential causes and solutions in a straightforward question-and-answer format.
Problem 1: My purified halogenated pyrrole is colored (e.g., yellow, brown, or black) even after chromatography.
-
Possible Causes:
-
Oxidation: Halogenated pyrroles, despite the electron-withdrawing nature of halogens, remain susceptible to oxidation upon exposure to air and light, leading to the formation of highly conjugated, colored impurities. This can be accelerated by residual acid from the synthesis.[1]
-
Polymerization: Acidic conditions or exposure to heat and light can cause the pyrrole ring to polymerize, forming dark, often insoluble materials.
-
Residual Catalysts: If a metal catalyst (e.g., Pd, Ru) was used in the synthesis, trace amounts might remain and cause coloration.[1]
-
-
Solutions:
-
Minimize Exposure: Work quickly and, where possible, under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound in amber vials at low temperatures, protected from light.[1]
-
Charcoal Treatment: Before the final purification step, dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can adsorb colored impurities, but be aware that this may also reduce your overall yield.[1]
-
Acid Scavenging: Ensure all acidic residues from the synthesis are quenched and removed during the workup before purification. Washing the organic extract with a mild base like a saturated sodium bicarbonate solution can be effective.[1]
-
Problem 2: My compound is streaking or tailing badly on the silica gel column, leading to poor separation.
-
Possible Causes:
-
Strong Interaction with Silica: This is a common issue, often due to strong interactions between the pyrrole's nitrogen lone pair and the acidic silanol groups (Si-OH) on the silica surface.[1]
-
Inappropriate Solvent Polarity: The mobile phase may not be strong enough to effectively elute the compound, or the polarity jump in a step-gradient elution may be too large.
-
-
Solutions:
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent. Common choices include 0.1-1% triethylamine (Et₃N) or pyridine.[1]
-
Use a Different Stationary Phase: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic or acid-sensitive compounds.[1]
-
Use a Gradient Elution: Increase the polarity of the solvent system gradually over the course of the separation. This often provides better resolution and peak shape than an isocratic or steep step-gradient elution.[1]
-
Problem 3: I am struggling to separate regioisomers or compounds with different degrees of halogenation (e.g., mono- vs. di-chlorinated).
-
Possible Causes:
-
Similar Polarity: Isomers and poly-halogenated analogs often have very similar polarities, making them difficult to resolve using standard flash chromatography.
-
-
Solutions:
-
Optimize Mobile Phase: Test a variety of solvent systems. Sometimes switching one solvent for another of similar polarity but different chemical nature (e.g., dichloromethane for ethyl acetate) can alter selectivity. Systems like hexane/ethyl acetate and dichloromethane/methanol are common starting points.[2][3]
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, reversed-phase or normal-phase HPLC offers much higher resolving power. Pentafluorophenyl (PFP) columns have shown excellent performance in separating halogen-containing pharmaceuticals and their isomers.[4]
-
Recrystallization: If the product is a solid, careful recrystallization can sometimes selectively crystallize one isomer, leaving the other in the mother liquor. This may require extensive screening of solvents.
-
Problem 4: My compound appears to be decomposing on the silica gel column.
-
Possible Causes:
-
Acidity of Silica Gel: As mentioned, the acidic nature of standard silica gel can catalyze the degradation or polymerization of sensitive pyrroles.
-
Prolonged Exposure: Long residence times on the column increase the opportunity for decomposition.
-
-
Solutions:
-
Deactivate the Silica: You can "deactivate" silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.[1]
-
Use a Plug of Silica/Alumina: For a quick purification to remove baseline impurities, pass the compound through a short "plug" of silica or alumina rather than a long column. This minimizes contact time.
-
Switch to a Non-particulate Method: Consider purification by recrystallization, distillation (if thermally stable), or acid-base extraction to avoid solid stationary phases altogether.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a TLC method for my halogenated pyrrole? A1: A common and effective starting mobile phase is a mixture of hexane and ethyl acetate.[5] Begin with a ratio of 4:1 (Hexane:EtOAc) and adjust the polarity based on the resulting Rf value.[2][3] If your compound is very polar, a system of dichloromethane and methanol may be more appropriate. An ideal Rf for column chromatography is typically between 0.2 and 0.4.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do? A2: "Oiling out" occurs when the compound comes out of solution as a liquid because the temperature is above the compound's melting point or the solution is too supersaturated. Try the following:
-
Cool Slower: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1]
-
Use a More Dilute Solution: Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Add a "Bad" Solvent: Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a "bad" solvent (in which it is insoluble) until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[6]
Q3: Can I lose the halogen substituent during purification? A3: Yes, dehalogenation is a potential risk, especially under certain conditions. While less common than for other aromatic systems, it can occur with highly activated pyrroles or if reductive conditions are inadvertently created (e.g., using certain metal catalysts or reagents).[4] Using mild purification conditions and avoiding harsh pH or reducing agents is crucial.
Q4: What are the key safety precautions when handling and purifying halogenated pyrroles? A4: Halogenated organic compounds and pyrrole derivatives can be toxic. Always handle these compounds in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound before beginning work.
Data Presentation
Table 1: Comparison of Common Purification Techniques for Halogenated Pyrroles
| Purification Method | Typical Recovery Yield | Typical Purity | Advantages | Disadvantages |
| Flash Column Chromatography | 40-80%[1] | 95-99%[1] | Good for separating compounds with different polarities; applicable to oils and solids. | Yield can be lower due to product loss on the column; risk of compound degradation.[1] |
| Recrystallization | 60-90%[1] | >98%[1] | Can provide very high purity; scalable. | Only works for solids; finding the ideal solvent can be time-consuming; may not remove impurities with similar solubility.[1] |
| Preparative HPLC | 50-85% | >99% | Excellent for separating very similar compounds like isomers.[4] | Expensive; lower throughput; requires specialized equipment. |
| Distillation (Vacuum) | 50-70% | >98% | Effective for thermally stable, volatile liquids. | Not suitable for non-volatile solids or thermally sensitive compounds. |
Table 2: Common Mobile Phase Modifiers for Column Chromatography on Silica Gel
| Modifier | Concentration | Purpose | Best For |
| Triethylamine (Et₃N) | 0.1 - 1% v/v | Neutralizes acidic silanol groups. | Preventing streaking/tailing of basic or acid-sensitive pyrroles.[1] |
| Pyridine | 0.1 - 1% v/v | Neutralizes acidic silanol groups. | Alternative to triethylamine.[1] |
| Acetic Acid | ~0.5% v/v | Improves elution of acidic compounds. | Purifying pyrroles with acidic functional groups (e.g., carboxylic acids). |
| Methanol | 1 - 20% v/v | Drastically increases eluent polarity. | Eluting highly polar compounds that do not move with standard solvents.[1] |
Experimental Protocols
Protocol 1: Modified Flash Column Chromatography for Acid-Sensitive Halogenated Pyrroles
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 98% Hexane, 2% Ethyl Acetate). To this slurry, add triethylamine to a final concentration of 0.5% v/v.
-
Column Packing: Wet pack the column with the prepared slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude halogenated pyrrole in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading").
-
Elution: Begin elution with the initial mobile phase (containing 0.5% Et₃N). Gradually increase the polarity by slowly adding more of the polar solvent. For a hexane/ethyl acetate system, a typical gradient might be from 2% to 20% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent that readily dissolves your compound when hot but not when cold. Identify a "bad" solvent in which your compound is poorly soluble, even when hot. The two solvents must be miscible (e.g., Ethyl Acetate / Hexane, Methanol / Water).[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture gently with stirring until the solid is completely dissolved.[1]
-
Inducing Crystallization: While the solution is hot, add the "bad" solvent dropwise until you observe persistent cloudiness. Then, add a few more drops of the "good" solvent until the solution becomes clear again.[1]
-
Cooling and Crystal Formation: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them under vacuum.
Visualizations
Caption: Troubleshooting logic for colored impurities.
Caption: Workflow for modified flash chromatography.
Caption: Relationship between problems, causes, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Degradation pathways of pyrrole aldehydes under stress conditions.
Technical Support Center: Pyrrole Aldehyde Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of pyrrole aldehydes under various stress conditions. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrrole aldehyde sample is showing significant degradation upon storage. What are the optimal storage conditions?
A1: Pyrrole-2-carboxaldehyde and its derivatives are known for their limited stability.[1][2] To minimize degradation, they should be stored in a cool (2-8°C), dry, and dark environment.[3] The container must be tightly sealed to protect the compound from air and moisture, as it is sensitive to both.[4] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q2: I'm observing a lower-than-expected yield in a reaction involving a pyrrole aldehyde. Could degradation be the cause?
A2: Yes, the inherent instability of pyrrole aldehydes can lead to reduced yields in synthetic reactions.[2] The molecule is susceptible to self-condensation, oxidation, and hydrolysis, especially under prolonged reaction times or elevated temperatures.[1][2] Consider running your reaction at a lower temperature, reducing the reaction time, and ensuring the reaction environment is free from excess oxygen and moisture. It has been noted that in some biocatalytic systems, the aldehyde product itself can degrade during the course of the reaction.[2]
Q3: What are the primary degradation products I should look for when my pyrrole aldehyde is exposed to air and light?
A3: The most common degradation pathway under oxidative and photolytic stress is the oxidation of the aldehyde group.[1] The primary product you would expect to find is the corresponding 2-pyrrolecarboxylic acid.[1] Additionally, exposure to light can lead to complex photodegradation reactions.[1][5]
Q4: My experiment involves acidic or basic conditions, and I'm seeing multiple unknown peaks in my HPLC analysis. What could they be?
A4: Pyrrole aldehydes are labile in both acidic and alkaline environments.[1][6] Under these conditions, they are susceptible to hydrolysis which can lead to the formation of pyrrole ring-opening products.[1] In strongly alkaline solutions, degradation is often rapid.[6] These ring-opened species can be highly reactive and may lead to the multiple unexpected peaks you are observing. It is crucial to develop a stability-indicating analytical method to separate the parent compound from all potential degradants.
Q5: I suspect my pyrrole aldehyde is degrading during sample preparation for analysis. How can I mitigate this?
A5: This is a common issue due to the compound's reactivity.
-
Solvent Choice: Use high-purity, neutral solvents. Pyrrole-2-carboxaldehyde is soluble in methanol, chloroform, and DMSO.[4] Avoid acidic or basic mobile phases if possible, or perform the analysis quickly.
-
Temperature: Keep sample solutions cool and protected from light during preparation and while in the autosampler.
-
Time: Analyze samples as quickly as possible after preparation to minimize time-dependent degradation.
Data Presentation: Degradation Under Forced Stress Conditions
The following table summarizes the typical degradation behavior of a generic pyrrole aldehyde under forced stress conditions as outlined by ICH guidelines.[6][7] The extent of degradation and specific products can vary based on the substituents on the pyrrole ring.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Typical) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15 - 25% | Pyrrole ring-opening products.[1] |
| Base Hydrolysis | 0.1 M NaOH | 4 h | 25°C | > 50% (Extremely Labile) | Pyrrole ring-opening products.[1][6] |
| Oxidation | 3% H₂O₂ | 8 h | 25°C | 20 - 40% | 2-Pyrrolecarboxylic acid, oxidative cleavage products.[1][8] |
| Thermal | Solid State | 48 h | 80°C | 5 - 15% | Oligomers, polymerization products.[9] |
| Photolytic | Solid & Solution | ICH Guideline Q1B | 25°C | 10 - 30% | 2-Pyrrolecarboxylic acid, photo-adducts.[1][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a pyrrole aldehyde derivative.
-
Preparation of Stock Solution: Prepare a stock solution of the pyrrole aldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[7]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH before dilution and analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature (25°C) for 4 hours.
-
Neutralize the solution with an appropriate volume of 0.1 M HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature (25°C) for 8 hours, protected from light.
-
Dilute and analyze directly.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid pyrrole aldehyde powder in a petri dish.
-
Expose it to a temperature of 80°C in a calibrated oven for 48 hours.
-
After exposure, dissolve a known amount of the solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the pyrrole aldehyde, both in solid form and in a neutral solution (e.g., in quartz cuvettes), to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after exposure.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to monitor the degradation of pyrrole aldehydes.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from various degradation products.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the pyrrole aldehyde (e.g., ~290 nm).[2]
-
Injection Volume: 10 µL.
-
Analysis: The peak area of the pyrrole aldehyde is monitored over time and compared to the initial (T=0) measurement and control samples. Degradation is calculated as the percentage loss in the area of the parent peak.
Visualizations: Pathways and Workflows
Caption: Major degradation pathways for pyrrole aldehydes under common stress conditions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Pyrrolecarboxaldehyde Manufacturer & Supplier in China | CAS 1003-29-8 | Properties, Applications, Safety Data & Price [pipzine-chem.com]
- 4. fishersci.fi [fishersci.fi]
- 5. mcneill-group.org [mcneill-group.org]
- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Resolving Peak Overlap in NMR Spectra of Dichlorophenyl Compounds
Welcome to the technical support center for resolving peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of dichlorophenyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during NMR analysis of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic proton signals in my dichlorophenyl compound's ¹H NMR spectrum overlap?
A1: The aromatic region of a ¹H NMR spectrum for a dichlorophenyl compound can be complex, often leading to peak overlap. Several factors contribute to this:
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Similar Chemical Environments: The protons on the dichlorophenyl ring are in chemically similar environments, resulting in close chemical shifts.
-
Second-Order Coupling Effects: On lower field NMR instruments, the coupling between aromatic protons can lead to complex splitting patterns that are not easily resolved, appearing as a multiplet.
-
Presence of Isomers: If your sample contains constitutional isomers of the dichlorophenyl compound, their signals may overlap, further complicating the spectrum.
Q2: What is the simplest first step to try and resolve overlapping aromatic signals?
A2: The most straightforward initial approach is to re-acquire the spectrum in a different deuterated solvent.[1] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of the protons on your dichlorophenyl compound compared to common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can often spread out crowded signals, simplifying the spectrum.[1]
Q3: Can changing the temperature of the NMR experiment help with peak overlap?
A3: Yes, varying the temperature can be a powerful technique. Changing the temperature can alter the molecule's conformation and the populations of different conformational states.[2] This can lead to changes in the chemical shifts of the protons, which may be sufficient to resolve overlapping signals.[2] It is advisable to acquire spectra at various temperatures, for instance, in 10°C increments, to find the optimal temperature for resolution.
Q4: What are lanthanide shift reagents and how can they help?
A4: Lanthanide shift reagents are paramagnetic complexes that can be added to your NMR sample.[3] They interact with your dichlorophenyl compound, inducing large changes in the chemical shifts of nearby protons.[3] The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion, which can effectively spread out overlapping signals and simplify a complex spectrum.[3] Europium-based reagents typically cause downfield shifts, while praseodymium-based reagents cause upfield shifts.[3]
Q5: My peak integrations are incorrect, even after resolving the overlap. What could be the cause?
A5: Incorrect integration values can arise from a few issues:
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Insufficient Relaxation Delay (d1): If the relaxation delay is too short, protons with longer T1 relaxation times will not fully relax between scans, leading to lower signal intensity and inaccurate integrals. For quantitative analysis, a delay of at least 5 times the longest T1 is recommended.
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Overlapping Peaks: Even with partial resolution, if the tails of adjacent peaks overlap, the integration will be the sum of all protons under the curve.
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Baseline Distortion: A non-flat baseline can lead to significant errors in integration. Ensure proper baseline correction during data processing.
Q6: Some of the peaks in my spectrum are very broad. What can I do to sharpen them?
A6: Broad peaks can be caused by several factors:[4]
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Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks. Re-shimming the instrument is the first step to address this.[4]
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Sample Concentration: Highly concentrated samples can be viscous, leading to broader signals. Diluting your sample may help.[4]
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.[4]
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Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale, this can also lead to peak broadening. Changing the temperature can sometimes sharpen these signals by moving into a fast or slow exchange regime.
Troubleshooting Guides
Problem: Overlapping Aromatic Signals in the ¹H NMR Spectrum
This guide provides a step-by-step workflow to address the common issue of overlapping aromatic proton signals in dichlorophenyl compounds.
Data Presentation
The following tables provide examples of how different techniques can affect the ¹H NMR chemical shifts of dichlorophenyl compounds.
Table 1: Predicted ¹H NMR Data for 4-(2,6-dichlorophenyl)-1-butene in CDCl₃
This table presents predicted data for a specific dichlorophenyl compound, illustrating the expected chemical shifts and multiplicities in a standard solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-Ar (aromatic) | 7.20 - 7.40 | m (multiplet) | - | 3H |
| H-2 (vinyl) | 5.75 - 5.90 | m (multiplet) | J(H2-H1a) ≈ 17.0, J(H2-H1b) ≈ 10.2, J(H2-H3) ≈ 6.5 | 1H |
| H-1a (vinyl, trans to H-2) | 5.80 - 5.95 | ddt (doublet of doublets of triplets) | J(H1a-H2) ≈ 17.0, J(H1a-H1b) ≈ 1.5, J(H1a-H3) ≈ 1.5 | 1H |
| H-1b (vinyl, cis to H-2) | 5.05 - 5.15 | ddt (doublet of doublets of triplets) | J(H1b-H2) ≈ 10.2, J(H1b-H1a) ≈ 1.5, J(H1b-H3) ≈ 1.5 | 1H |
| H-4 (benzylic) | 2.80 - 2.90 | t (triplet) | J(H4-H3) ≈ 7.5 | 2H |
| H-3 (allylic) | 2.40 - 2.50 | q (quartet) or m (multiplet) | J(H3-H2) ≈ 6.5, J(H3-H4) ≈ 7.5 | 2H |
Data is predicted based on structurally similar compounds.[3]
Table 2: Experimental ¹H NMR Chemical Shifts for 2,4,6-Trichlorophenyl-4'-nitrophenyl ether in CDCl₃
This table provides experimental data for a dichlorophenyl compound, which can serve as a baseline for comparison when applying resolution techniques.
| Proton Assignment | Chemical Shift (δ, ppm) |
| 3',5'-H | 8.24 |
| 2',6'-H | 7.03 |
| 3,5-H | 7.45 |
Data from JEOL JMN-GX 270 spectrometer.
Table 3: Hypothetical ¹H NMR Chemical Shift Changes with Different Solvents
This table illustrates the potential changes in chemical shifts for the aromatic protons of a generic dichlorophenyl compound when the solvent is changed, demonstrating how this can resolve peak overlap.
| Aromatic Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Change in δ (ppm) |
| H-3 | 7.45 | 7.20 | -0.25 |
| H-5 | 7.42 | 7.28 | -0.14 |
| H-6 | 7.30 | 7.05 | -0.25 |
This is hypothetical data to illustrate the solvent effect.
Experimental Protocols
Protocol 1: Resolving Peak Overlap Using Solvent Effects
Objective: To resolve overlapping signals in the ¹H NMR spectrum of a dichlorophenyl compound by acquiring spectra in different deuterated solvents.
Methodology:
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Sample Preparation:
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Prepare separate, identically concentrated solutions of your dichlorophenyl compound in a minimum of two different deuterated solvents (e.g., CDCl₃ and Benzene-d₆).
-
A typical concentration is 5-10 mg of the compound in 0.5-0.7 mL of solvent.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to each sample for accurate chemical shift referencing.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum for each sample.
-
Ensure that identical experimental conditions (e.g., temperature, number of scans, pulse sequence) are used for all samples to allow for direct comparison.
-
-
Data Analysis:
-
Process each spectrum (Fourier transform, phase correction, and baseline correction).
-
Reference each spectrum to the internal standard (TMS at 0.00 ppm).
-
Compare the chemical shifts and resolution of the aromatic protons across the different spectra to identify the solvent that provides the best peak separation.
-
Protocol 2: Resolving Peak Overlap Using Temperature Variation
Objective: To resolve overlapping signals by acquiring ¹H NMR spectra at different temperatures.
Methodology:
-
Sample Preparation:
-
Prepare a solution of your dichlorophenyl compound in a deuterated solvent with a high boiling point to allow for a wide temperature range (e.g., DMSO-d₆ or Toluene-d₈).
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C).
-
Incrementally increase or decrease the temperature (e.g., in 10 °C steps).
-
At each new temperature, allow the sample to equilibrate for 5-10 minutes.
-
Re-shim the magnetic field at each temperature to ensure optimal resolution.
-
Acquire a ¹H NMR spectrum at each temperature.
-
-
Data Analysis:
-
Process and reference all spectra.
-
Compare the spectra to identify the temperature at which the overlapping signals are best resolved.
-
Protocol 3: Resolving Peak Overlap Using a Lanthanide Shift Reagent
Objective: To resolve overlapping signals by the addition of a lanthanide shift reagent.
Methodology:
-
Sample Preparation:
-
Prepare a solution of your dichlorophenyl compound in a dry, aprotic, deuterated solvent (e.g., CDCl₃).
-
Acquire a reference ¹H NMR spectrum of your compound.
-
Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent.
-
-
NMR Acquisition:
-
Add a small, measured aliquot of the shift reagent stock solution to your NMR sample.
-
Acquire a ¹H NMR spectrum after each addition.
-
Continue adding the shift reagent in increments, acquiring a spectrum after each addition, until the desired peak separation is achieved.
-
-
Data Analysis:
-
Process and reference all spectra.
-
Track the chemical shift of each proton as a function of the shift reagent concentration. This can also provide structural information based on the magnitude of the induced shifts for different protons.
-
References
Technical Support Center: Minimizing Tar Formation During Pyrrole Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize tar formation during pyrrole polymerization.
Troubleshooting Guide
This guide addresses specific issues encountered during pyrrole polymerization that may lead to excessive tar formation.
Question 1: My reaction mixture immediately turns into a black, viscous tar with little to no polypyrrole precipitate. What is the likely cause and solution?
Answer: This is a common issue resulting from an overly rapid and uncontrolled polymerization reaction. The primary cause is often an excessive concentration of the oxidizing agent or an elevated reaction temperature.
-
Immediate Action: If the reaction has just started, attempt to quench it by rapidly cooling the mixture in an ice bath and diluting it with a large volume of a suitable solvent.
-
Troubleshooting Steps:
-
Reduce Oxidant Concentration: The molar ratio of oxidant to pyrrole is a critical parameter. A high ratio can lead to over-oxidation and the formation of undesirable byproducts. It is recommended to start with a lower oxidant-to-monomer ratio, for instance, 1:1, and optimize from there.
-
Control Oxidant Addition: Instead of adding the oxidant all at once, a slow, dropwise addition to the pyrrole solution with vigorous stirring allows for better heat dissipation and a more controlled reaction rate.
-
Lower the Reaction Temperature: High temperatures accelerate the polymerization rate, often uncontrollably, leading to tar formation. Conducting the reaction at a lower temperature (e.g., 0-5 °C) can significantly reduce the formation of tar-like byproducts.
-
Question 2: I am observing a significant amount of dark, soluble byproducts in my final product, making purification difficult. How can I minimize these?
Answer: The presence of soluble, dark byproducts, often referred to as "tar," indicates that side reactions are occurring alongside the main polymerization process. These can be minimized by carefully controlling the reaction conditions.
-
Troubleshooting Steps:
-
Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to over-oxidation of the newly formed polymer, causing degradation and the formation of soluble, tarry substances. It is advisable to monitor the reaction progress using techniques like UV-Vis spectroscopy to determine the optimal reaction time.
-
pH Control: The pH of the reaction medium can influence the polymerization process. Highly acidic conditions can sometimes promote side reactions. While acidic conditions are often necessary, it's crucial to find the optimal pH for your specific system.
-
Solvent Selection: The choice of solvent can impact the solubility of the monomer, oxidant, and the growing polymer chains, thereby influencing the reaction kinetics and the extent of side reactions. Aqueous solutions are common, but in some cases, organic solvents like acetonitrile or chloroform may offer better control.
-
Question 3: My polypyrrole yield is consistently low, and I suspect tar formation is consuming the monomer. How can I improve the yield of the desired polymer?
Answer: Low yields are often a direct consequence of the monomer being consumed by side reactions that lead to tar. By optimizing the reaction to favor the desired polymerization pathway, the yield of polypyrrole can be significantly improved.
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure that the pyrrole monomer is freshly distilled and the solvents and oxidants are of high purity. Impurities can initiate unwanted side reactions.
-
Inert Atmosphere: Conducting the polymerization under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric oxygen.
-
Choice of Oxidant: The type of oxidant used has a significant impact on the reaction. While ferric chloride (FeCl₃) is common, other oxidants like ammonium persulfate (APS) may offer milder reaction conditions and reduced tar formation in certain systems.
-
Frequently Asked Questions (FAQs)
What is "tar" in the context of pyrrole polymerization?
In pyrrole polymerization, "tar" refers to a complex and undesirable mixture of soluble, often dark-colored, oligomeric and polymeric byproducts. It is not a single compound but rather a collection of over-oxidized, cross-linked, and irregularly structured polymer chains that deviate from the desired linear polypyrrole structure.
What are the primary chemical reactions that lead to tar formation?
Tar formation is primarily a result of over-oxidation. The initial step of polymerization involves the oxidation of the pyrrole monomer to a radical cation. If the oxidizing environment is too harsh (e.g., high oxidant concentration or high temperature), the already formed polypyrrole chains can be further oxidized. This can lead to the introduction of carbonyl and hydroxyl groups, loss of conjugation, and chain scission, all of which contribute to the formation of tarry byproducts. Cross-linking at the 3 and 4 positions of the pyrrole ring can also lead to irregular, insoluble, and tar-like structures.
How does temperature affect tar formation?
Higher temperatures increase the rate of all chemical reactions, including the desired polymerization and the undesired side reactions that lead to tar. At elevated temperatures, the polymerization can become difficult to control, leading to rapid, exothermic reactions that favor the formation of over-oxidized and cross-linked products. Conversely, lower temperatures slow down the reaction rate, allowing for more controlled polymer chain growth and minimizing the formation of tar.
Can the order of reagent addition influence tar formation?
Yes, the order of addition is crucial. It is generally recommended to add the oxidant solution slowly and in a controlled manner to the monomer solution. This ensures that the concentration of the oxidant is kept relatively low at any given time, which helps to control the reaction rate and dissipate the heat generated during the exothermic polymerization process, thereby reducing the likelihood of tar formation.
Data Presentation
The following table summarizes the expected qualitative and quantitative effects of key reaction parameters on tar formation during pyrrole polymerization, based on trends reported in the literature.
| Parameter | Condition | Expected Tar Formation | Expected Polypyrrole Yield | Expected Conductivity |
| Temperature | High (> 50 °C) | High | Low | Low |
| Room Temperature (~25 °C) | Moderate | Moderate | Moderate | |
| Low (0-5 °C) | Low | High | High | |
| Oxidant/Monomer Ratio | High (> 2.5:1) | High | Low | Low |
| Optimal (~2.3:1 for FeCl₃) | Low | High | High | |
| Low (< 1.5:1) | Low | Low (incomplete reaction) | Low | |
| Reaction Time | Long | High (due to over-oxidation) | May decrease after optimum | Decreases after optimum |
| Optimal | Low | High | High | |
| Short | Low | Low (incomplete reaction) | Low | |
| Oxidant Addition | Rapid (all at once) | High | Low | Low |
| Slow (dropwise) | Low | High | High |
Experimental Protocols
Detailed Methodology for Low-Tar Chemical Synthesis of Polypyrrole
This protocol is designed to minimize tar formation by controlling the reaction conditions.
Materials:
-
Pyrrole (freshly distilled)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ammonium Persulfate ((NH₄)₂S₂O₈)
-
Deionized water (or appropriate organic solvent)
-
Methanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Monomer Solution Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of freshly distilled pyrrole in deionized water to achieve the target monomer concentration (e.g., 0.1 M).
-
Place the flask in an ice bath and stir the solution for at least 15 minutes to bring the temperature down to 0-5 °C.
-
-
Oxidant Solution Preparation:
-
In a separate beaker, dissolve the oxidizing agent (e.g., FeCl₃·6H₂O) in deionized water to achieve the desired concentration. A molar ratio of oxidant to pyrrole of approximately 2.3:1 is often a good starting point for FeCl₃.
-
Cool the oxidant solution in the ice bath.
-
-
Polymerization:
-
Transfer the cooled oxidant solution to a dropping funnel.
-
Add the oxidant solution dropwise to the vigorously stirred pyrrole solution over a period of 30-60 minutes. It is critical to maintain the reaction temperature between 0-5 °C throughout the addition.
-
A black precipitate of polypyrrole should form immediately.
-
After the addition is complete, allow the reaction to continue stirring in the ice bath for a predetermined optimal time (e.g., 2-4 hours).
-
-
Isolation and Purification:
-
Once the reaction is complete, stop the stirring and filter the black polypyrrole precipitate using a Buchner funnel.
-
Wash the precipitate thoroughly with copious amounts of deionized water to remove any unreacted monomer and oxidant.
-
Subsequently, wash the precipitate with methanol to remove oligomers and other soluble byproducts (tar).
-
Continue washing until the filtrate runs clear.
-
-
Drying:
-
Dry the purified polypyrrole powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours or until a constant weight is achieved.
-
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing tar formation.
Troubleshooting low yields in cyclocondensation reactions of pyrroles.
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during cyclocondensation reactions for pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
A1: Low yields and product mixtures in pyrrole synthesis can often be attributed to several key factors[1]:
-
Purity of Starting Materials: Impurities can lead to unwanted side reactions. It is recommended to use freshly purified reagents. For example, 1-aminopyrrole is prone to oxidation and can discolor, indicating degradation[2].
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that should be carefully optimized for your specific substrates[1][2]. Excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of starting materials or the product[3].
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent[1][2].
-
Presence of Moisture: Many pyrrole syntheses are sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere can be crucial[1][2].
Q2: I am performing a Paal-Knorr synthesis and observing a significant amount of a furan byproduct. How can I prevent this?
A2: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis, occurring via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound. The key to avoiding this is to control the acidity. Operating at a pH below 3 often leads to furans as the main product[3][4]. To favor pyrrole formation, maintain weakly acidic or neutral conditions and consider using an excess of the amine reactant[3][4].
Q3: My Paal-Knorr reaction is very slow or incomplete. What are the likely causes?
A3: Several factors can contribute to a sluggish Paal-Knorr synthesis[1][3]:
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and react more slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction[1][3].
-
Suboptimal Catalyst: The choice and amount of the acid catalyst are crucial. While a weak acid like acetic acid can accelerate the reaction, an inappropriate choice or concentration can either be ineffective or promote side reactions[1][4].
-
Insufficient Temperature: Traditional Paal-Knorr synthesis often requires heating. If the reaction is slow, a moderate increase in temperature or reaction time may be necessary[3].
Q4: In my Knorr pyrrole synthesis, I suspect the α-amino ketone is the problem. What is a common issue with this reagent?
A4: The primary issue with α-amino ketones, which are key reactants in the Knorr synthesis, is their tendency to self-condense. This side reaction can significantly reduce the yield of the desired pyrrole. To minimize self-condensation, it is advisable to generate the α-amino ketone in situ from a stable precursor, such as an α-aminoketone hydrochloride, or to add it slowly to the reaction mixture[5].
Q5: What role does the solvent play in cyclocondensation reactions like the Van Leusen synthesis?
A5: Solvent choice can significantly affect the rate and outcome of the reaction. In the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC), solvent polarity can influence which position of a reactant is attacked. For instance, using a more polar solvent combination like DMSO:ether can favor reaction at a more polarized position on the substrate compared to a less polar solvent like THF[6].
Troubleshooting Guides
Problem 1: Low or No Yield in Paal-Knorr Synthesis
| Possible Cause | Recommended Solution |
| Steric Hindrance | Bulky substituents on the 1,4-dicarbonyl or amine can impede the reaction[7]. Increase the reaction temperature, use a high-boiling point solvent, or employ microwave irradiation to overcome the activation barrier[7]. |
| Poorly Reactive Amine | Amines with strong electron-withdrawing groups are less nucleophilic[3]. Consider using a stronger acid catalyst, but be cautious of side reactions. Alternatively, if feasible, modify the substrate to use a more reactive amine[7]. |
| Inappropriate Catalyst | The choice and concentration of the acid catalyst are critical. Excessively acidic conditions (pH < 3) can favor furan formation[3]. Optimize the catalyst; weak acids like acetic acid are often effective[4]. Some modern protocols use catalysts like iodine or iron(III) chloride[3][8]. |
| Product Degradation | The pyrrole product itself may be unstable under the reaction conditions, especially with prolonged heating or strong acid[3]. Monitor the reaction by TLC and avoid unnecessarily long reaction times. |
Problem 2: Formation of Dark, Tarry Side Products
| Possible Cause | Recommended Solution |
| Polymerization | The starting materials or the pyrrole product can polymerize under harsh conditions[3]. This is often indicated by the formation of a dark, tarry substance. |
| Excessively High Temperature | High temperatures can promote polymerization and degradation[3]. Lower the reaction temperature and monitor for progress over a longer time. |
| Highly Acidic Conditions | Strong acids can catalyze polymerization[3]. Use a milder acid catalyst or conduct the reaction under neutral conditions if possible. |
Data on Reaction Optimization: Paal-Knorr Synthesis
Optimizing reaction parameters is crucial. The following tables summarize data from a study on an alumina-catalyzed Paal-Knorr reaction, illustrating the impact of catalyst amount and temperature on product yield.
Table 1: Effect of Catalyst Amount on Pyrrole Yield [9]
| Entry | Catalyst Amount (mg) | Yield (%) |
| 1 | 20 | 85 |
| 2 | 40 | 98 |
| 3 | 80 | 95 |
| 4 | 100 | 93 |
Reaction conditions: 2,5-hexanedione (1 mmol), aniline (1.2 mmol), 60 °C, 45 min.
Table 2: Effect of Temperature on Pyrrole Yield [9]
| Entry | Temperature (°C) | Yield (%) |
| 1 | 20 | 45 |
| 2 | 40 | 75 |
| 3 | 60 | 98 |
| 4 | 80 | 90 |
| 5 | 100 | 85 |
Reaction conditions: 2,5-hexanedione (1 mmol), aniline (1.2 mmol), 40 mg catalyst, 45 min.
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis for Sterically Hindered Pyrroles[7]
This method is particularly effective for overcoming steric barriers that can lead to low yields under conventional heating.
-
Reactant Preparation: In a microwave-safe vial, combine the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.2 mmol) in a suitable high-boiling point solvent (e.g., o-dichlorobenzene).
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid (0.1 mmol)[7].
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC)[7].
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrole[7].
Protocol 2: Iodine-Catalyzed Paal-Knorr Synthesis[3]
This protocol offers a mild and efficient alternative using a readily available catalyst.
-
Reactant Preparation: In a round-bottom flask, mix the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Catalyst Addition: Add a catalytic amount of iodine (e.g., 10 mol%)[3].
-
Reaction: Stir the mixture at 60°C. The reaction is often complete within 5-10 minutes. Monitor progress by TLC[3].
-
Work-up: Upon completion, dissolve the mixture in an organic solvent like ethyl acetate. Wash the organic layer with a saturated solution of sodium thiosulfate (to remove iodine), followed by water and brine[3].
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography if necessary[3].
Visualizations
Caption: A troubleshooting workflow for low yields in pyrrole synthesis.
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of substituted pyrroles, offering insights into the structural elucidation of these important heterocyclic compounds. Pyrrole derivatives are fundamental scaffolds in numerous natural products, pharmaceuticals, and functional materials. Understanding their fragmentation behavior under different ionization techniques is crucial for their identification and characterization. This document details the fragmentation patterns observed under Electron Ionization (EI) and Electrospray Ionization (ESI), supported by experimental data and detailed analytical protocols.
Key Fragmentation Patterns: A Comparative Overview
The fragmentation of substituted pyrroles in a mass spectrometer is highly dependent on the ionization method, the nature of the substituent, and its position on the pyrrole ring. "Hard" ionization techniques like EI induce extensive fragmentation, providing a detailed structural fingerprint, while "soft" ionization methods like ESI typically yield the protonated molecule with fragmentation induced via tandem mass spectrometry (MS/MS).
Electron Ionization (EI-MS) Fragmentation
Under EI, substituted pyrroles generally exhibit a prominent molecular ion peak (M⁺˙). The fragmentation is primarily driven by the stability of the aromatic pyrrole ring and the nature of the substituent. Common fragmentation pathways include:
-
Loss of Substituents: Alkyl, acyl, and other functional groups can be cleaved from the pyrrole ring.
-
Ring Cleavage: Fragmentation of the pyrrole ring itself can occur, often leading to characteristic ions.
-
Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur with suitable substituents.
Table 1: Comparison of EI-MS Fragmentation Patterns of Selected Substituted Pyrroles
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and Proposed Assignments |
| 1-Phenylpyrrole | 143 | 143 | 115 ([M-HCN]⁺˙), 89, 77 (C₆H₅⁺), 65 |
| 2,5-Dimethylpyrrole | 95 | 94 | 94 ([M-H]⁺), 80 ([M-CH₃]⁺), 67, 53 |
| 2-Acetylpyrrole | 109 | 94 | 94 ([M-CH₃]⁺), 81, 66 ([M-C₂H₃O]⁺˙), 39 |
| 1-(2,5-dimethyl-1H-pyrrol-1-yl)-ethanone | 137 | 43 | 122 ([M-CH₃]⁺), 94, 67, 43 (CH₃CO⁺) |
Data sourced from NIST Mass Spectrometry Data Center.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻). Fragmentation is then induced by collision-induced dissociation (CID) in a tandem mass spectrometer. The fragmentation pathways are influenced by the proton affinity of the molecule and the stability of the resulting fragment ions.
For 2-substituted pyrrole derivatives, common fragmentation pathways for the [M+H]⁺ ion include the loss of small neutral molecules like H₂O and aldehydes.[1][2] The specific fragmentation is highly dependent on the side-chain substituent.[1][2]
Table 2: Comparison of ESI-MS/MS Fragmentation Patterns of Selected Substituted Pyrroles
| Compound | Precursor Ion ([M+H]⁺) (m/z) | Collision Energy (eV) | Key Fragment Ions (m/z) and Proposed Neutral Loss |
| 2-Acetylpyrrole | 110 | 10 | 92 ([M+H-H₂O]⁺), 68 ([M+H-C₂H₂O]⁺) |
| 2-Acetylpyrrole | 110 | 20 | 92 ([M+H-H₂O]⁺), 82, 68 ([M+H-C₂H₂O]⁺), 54 |
| 2-Acetylpyrrole | 110 | 40 | 82, 68 ([M+H-C₂H₂O]⁺), 54 |
| Pyrrole-containing Polyamide | 389 | Not Specified | 371 ([M+H-H₂O]⁺), 304, 241, 215, 174, 148 |
Data for 2-Acetylpyrrole sourced from MassBank. Data for Pyrrole-containing Polyamide from a study on N-methylpyrrole polyamide/IDB conjugates.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality mass spectrometry data. Below are representative protocols for the analysis of substituted pyrroles using GC-MS and LC-MS/MS.
GC-MS Protocol for Volatile Substituted Pyrroles
This protocol is suitable for the analysis of volatile and thermally stable pyrrole compounds.[3]
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.2 µm syringe filter before injection. For coffee aroma analysis, solid-phase microextraction (SPME) is commonly used for sample preparation.[4][5][6][7]
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature: 50 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
LC-MS/MS Protocol for Non-Volatile Substituted Pyrroles
This protocol is ideal for the analysis of less volatile, thermally labile, or polar substituted pyrroles.[3]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL. For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation may be necessary. Filter the sample through a 0.2 µm syringe filter.
-
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Injection Volume: 5 µL.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would be to start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B), hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
IonSpray Voltage: 5500 V.
-
Source Temperature: 500 °C.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or Product Ion Scan for structural elucidation.
-
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate common fragmentation pathways for substituted pyrroles.
Caption: EI-MS fragmentation of 2-Acetylpyrrole.
Caption: General ESI-MS/MS fragmentation of 2-substituted pyrroles.
Conclusion
The mass spectrometric fragmentation of substituted pyrroles provides a wealth of structural information that is invaluable for researchers in various scientific disciplines. The choice of ionization technique is critical, with EI-MS offering detailed fingerprint spectra and ESI-MS/MS allowing for the controlled fragmentation of protonated molecules. By understanding the characteristic fragmentation patterns and employing robust analytical protocols, scientists can confidently identify and characterize a wide array of substituted pyrrole derivatives, advancing research in medicinal chemistry, natural product discovery, and materials science.
References
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Roasting Level on the Development of Key Aroma-Active Compounds in Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
Comparative Analysis of Dichlorophenyl Pyrrole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various dichlorophenyl pyrrole derivatives, supported by experimental data. This analysis covers their applications as both anticancer agents and insecticides, detailing their mechanisms of action, efficacy, and toxicity.
The dichlorophenyl pyrrole scaffold is a versatile pharmacophore that has given rise to a range of biologically active compounds. These derivatives have shown significant promise in medicinal chemistry and agrochemistry, primarily as anticancer agents targeting key signaling pathways and as potent insecticides. This guide delves into a comparative analysis of these derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to aid in research and development.
Performance Comparison of Dichlorophenyl Pyrrole Derivatives
The efficacy and toxicity of dichlorophenyl pyrrole derivatives vary significantly based on their specific structural modifications. The following tables summarize the available quantitative data for representative compounds in anticancer and insecticidal applications.
Anticancer Activity
Dichlorophenyl pyrrole derivatives have demonstrated notable cytotoxic and growth-inhibitory effects against a variety of cancer cell lines. Their primary mechanism of action often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 1: Comparative Anticancer Activity (IC50/GI50 in µM) of Dichlorophenyl Pyrrole Derivatives
| Compound/Derivative | Target Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 (Breast) | 0.56 ± 0.03 (GI50) | [1] |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | Drug-resistant Breast | 0.01 - 0.206 (Potency) | [1] |
| 2-amino-4-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrrole-3-carbonitrile | MCF7 (Breast) | 1.7 (IC50) | [2] |
| 5-(4-bromophenyl)-7-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one | MCF7 (Breast) | 5.7 (IC50) | [2] |
| 5-(4-bromophenyl)-7-(2,4-dichlorophenyl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine | MCF7 (Breast) | 3.4 (IC50) | [2] |
| 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-acetic acid | Not Specified | LD50 (Oral, mouse): 2400 mg/kg | [3] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are reported as found in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions.
Insecticidal Activity
Chlorfenapyr, a prominent dichlorophenyl pyrrole derivative, is a broad-spectrum pro-insecticide. Its efficacy stems from its unique mode of action, which involves the uncoupling of oxidative phosphorylation in the mitochondria of insects.
Table 2: Toxicological Profile of Chlorfenapyr
| Parameter | Species | Value | Reference(s) |
| LD50 (Oral) | Rat | 441 mg/kg (male) | [4][5] |
| Mouse | 45 mg/kg (male) | [4] | |
| LD50 (Dermal) | Rabbit | >2000 mg/kg | [5] |
| LC50 (Inhalation) | Rat | 0.83 mg/L | [5] |
Note: LD50 (median lethal dose) and LC50 (median lethal concentration) are standard measures of acute toxicity.
Pharmacokinetic (ADME) Profile of Chlorfenapyr
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for its development.
Table 3: ADME Profile of Chlorfenapyr
| Parameter | Observation | Reference(s) |
| Absorption | Relatively slow oral absorption, ranging from 65% to 80% in rats. Dermal absorption is low. | [5][6] |
| Distribution | Absorbed compound is distributed throughout the body, with higher concentrations in fat, liver, and adrenals. The active metabolite, tralopyril, can cross the blood-brain barrier. | [5][7] |
| Metabolism | Chlorfenapyr is a pro-insecticide, metabolized by mixed-function oxidases to its active form, tralopyril, through N-dealkylation. Other metabolic pathways include dehalogenation and hydroxylation. | [4][5][7] |
| Excretion | Primarily excreted in the feces, with biliary excretion being the main route of elimination for absorbed compound. | [5][6] |
Signaling Pathways and Mechanisms of Action
The biological activity of dichlorophenyl pyrrole derivatives is intrinsically linked to their interaction with specific cellular pathways.
Inhibition of VEGFR-2 Signaling Pathway in Cancer
Several dichlorophenyl pyrrole derivatives function as anticancer agents by inhibiting receptor tyrosine kinases like VEGFR-2. This inhibition disrupts downstream signaling cascades that are essential for angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.
References
- 1. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RTECS NUMBER-UX9278120-Chemical Toxicity Database [drugfuture.com]
- 4. A Fatal Case of Chlorfenapyr Poisoning and the Therapeutic Implications of Serum Chlorfenapyr and Tralopyril Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. extranet.who.int [extranet.who.int]
- 7. Toxicokinetics, in vivo metabolic profiling and tissue distribution of chlorfenapyr in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of Novel Pyrrole Derivatives and the Kinase Inhibitor Sunitinib
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the structural features of three novel 9-cyano-pyrrolo[1,2-a][1][2]phenanthroline derivatives against the established multi-kinase inhibitor, Sunitinib. This guide provides key crystallographic data, detailed experimental protocols, and visual representations of the experimental workflow and a relevant biological signaling pathway.
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3] Its unique electronic and structural properties make it a versatile building block for the design of novel therapeutics.[2] This guide delves into the X-ray crystallographic analysis of three recently synthesized, novel 9-cyano-pyrrolo[1,2-a][1][2]phenanthroline derivatives, herein designated as Novel Pyrrole Derivative 1 (NPD 1), Novel Pyrrole Derivative 2 (NPD 2), and Novel Pyrrole Derivative 3 (NPD 3).[4] A comparative analysis is presented against Sunitinib, a well-established multi-targeted receptor tyrosine kinase inhibitor, which also features a pyrrole moiety and is a frontline treatment for various cancers.[5] Understanding the three-dimensional structure of these molecules at an atomic level is crucial for elucidating structure-activity relationships and for the rational design of next-generation therapeutics.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the three novel pyrrole derivatives and Sunitinib, facilitating a direct comparison of their solid-state structures. The data for the novel pyrrole derivatives was obtained from a recent study by Cristea et al.[4]
| Parameter | Novel Pyrrole Derivative 1 (6a) | Novel Pyrrole Derivative 2 (6b) | Novel Pyrrole Derivative 3 (6c) | Sunitinib |
| Chemical Formula | C₂₃H₁₃N₃O | C₂₉H₂₃N₃O | C₂₄H₁₅N₃O₂ | C₂₂H₂₇FN₄O₂ |
| Formula Weight | 347.38 | 425.52 | 377.39 | 398.47 |
| Crystal System | Monoclinic | Monoclinic | Triclinic | - |
| Space Group | P2₁/n | P2₁/c | P-1 | - |
| a (Å) | 11.5932(4) | 14.1953(3) | 8.3985(2) | - |
| b (Å) | 10.4901(4) | 12.0031(3) | 11.0264(3) | - |
| c (Å) | 14.2885(5) | 13.0119(3) | 11.2319(3) | - |
| α (°) | 90 | 90 | 81.193(2) | - |
| β (°) | 104.143(2) | 101.9570(10) | 73.543(2) | - |
| γ (°) | 90 | 90 | 72.843(2) | - |
| **Volume (ų) ** | 1684.34(11) | 2167.92(9) | 946.50(4) | - |
| Z | 4 | 4 | 2 | - |
| R-factor (%) | 5.38 | 4.88 | 4.18 | - |
Note: Detailed crystallographic data for various forms and complexes of Sunitinib are available in the Protein Data Bank and other crystallographic databases.
Experimental Protocols
Synthesis of Novel 9-cyano-pyrrolo[1,2-a][1][2]phenanthrolines (NPD 1-3)[4]
The synthesis of the novel pyrrole derivatives involves a one-pot reaction. A solution of the appropriate 1,10-phenanthrolinium bromide derivative (5 mmol), acrylonitrile (15 mmol), and triethylamine (6 mmol) in dimethylformamide (30 mL) is prepared. To this, tetrakis-pyridino-cobalt(II) dichromate (TPCD) (5 mmol) is added as an oxidizing agent. The reaction mixture is stirred at 80-90 °C for 6 hours. Following this, the mixture is cooled to room temperature, and a 5% (v/v) aqueous HCl solution (100 mL) is added to precipitate the product. The resulting precipitate is filtered and purified by crystallization from nitromethane to yield the final 9-cyano-pyrrolo[1,2-a][1][2]phenanthroline product.
X-ray Crystallography Protocol for Small Molecule Single Crystals[4][6][7]
A suitable single crystal of the compound, typically with dimensions greater than 0.1 mm, is selected and mounted on a goniometer head.[3] The crystal is then placed in a stream of cold nitrogen gas (around 100-120 K) to minimize thermal vibrations and potential degradation. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).[4][6] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The collected data are then processed, which includes integration of the reflection intensities and correction for various experimental factors. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².[4] This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a precise three-dimensional model of the molecule.
Visualizations
Experimental workflow for the synthesis and X-ray crystallographic analysis of novel pyrrole derivatives.
Simplified VEGFR signaling pathway, a target for many pyrrole-based kinase inhibitors like Sunitinib.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Crystal Structure and Photoluminescent Properties of Novel 9-Cyano-Pyrrolo[1,2-a][1,10]Phenanthrolines [mdpi.com]
- 5. biorbyt.com [biorbyt.com]
- 6. excillum.com [excillum.com]
Dihydropyrazoles Demonstrate Superior Antifungal Potential Over Chalcone Precursors
A comparative analysis of recent studies indicates that dihydropyrazole derivatives exhibit more potent antifungal activity than their chalcone precursors. This guide synthesizes experimental data from key research, providing a clear comparison of their efficacy against various fungal strains, detailing the synthetic and analytical methodologies employed, and visualizing the general workflow for antifungal drug discovery.
In the ongoing search for novel and more effective antifungal agents, chalcones and their heterocyclic derivatives, dihydropyrazoles, have been subjects of extensive investigation. Chalcones, characterized by an open-chain flavonoid structure, serve as versatile starting materials for the synthesis of numerous heterocyclic compounds. Among these, dihydropyrazoles, which are synthesized from chalcones, have emerged as a particularly promising class of compounds with significant biological activities.[1][2] Recent comparative studies have consistently highlighted the enhanced antifungal efficacy of dihydropyrazoles over the chalcones from which they are derived.[1][2]
One study focusing on dichloro-substituted chalcones and their corresponding dihydropyrazole derivatives found that the dihydropyrazole series demonstrated superior antifungal activity.[1] For instance, a dihydropyrazole containing a five-membered heterocycle showed a 2.6-fold improvement in Minimum Inhibitory Concentration (MIC) compared to its chalcone analogue (5.35 µM vs 14.12 µM).[1] This suggests that the cyclization of the chalcone structure into the dihydropyrazole ring system is advantageous for antifungal action.[1]
Similarly, research on isoxazole ring-containing chalcones and dihydropyrazoles revealed that while chalcones exhibited strong antibacterial properties, the dihydropyrazoles demonstrated remarkable antifungal and anticancer activities.[2] This clear divergence in activity profiles underscores the therapeutic potential of dihydropyrazoles as specialized antifungal agents.
Quantitative Comparison of Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative chalcones and dihydropyrazoles against common fungal pathogens, illustrating the generally lower MIC values (indicating higher potency) of the dihydropyrazole derivatives.
| Compound Type | Compound ID | Fungal Strain | MIC (µM) | Reference |
| Chalcone | 9 | Aspergillus niger | 11.58 | [1] |
| Candida tropicalis | 11.58 | [1] | ||
| Dihydropyrazole | 24 | Aspergillus niger | 11.58 | [1] |
| Candida tropicalis | 9.18 | [1] | ||
| Chalcone | 16 | Aspergillus niger | 14.12 | [1] |
| Candida tropicalis | 14.12 | [1] | ||
| Dihydropyrazole | 31 | Aspergillus niger | 5.35 | [1] |
| Candida tropicalis | 5.35 | [1] |
Experimental Protocols
The synthesis and evaluation of these compounds follow established laboratory procedures. The methodologies detailed below are representative of the protocols described in the cited research.
Synthesis of Chalcones
Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction.[1][2][3] In a typical procedure, an equimolar mixture of a substituted acetophenone and a substituted aryl or heteroaryl aldehyde is stirred in ethanol.[1] An alcoholic solution of potassium hydroxide (50%) is then added dropwise to the mixture.[1] The reaction is stirred for approximately 24 hours, after which the mixture is poured into crushed ice to precipitate the chalcone product.[1] The crude product is then filtered, washed, and recrystallized, usually from ethanol, to yield the purified chalcone.[1]
Synthesis of Dihydropyrazoles
Dihydropyrazoles are synthesized from their chalcone precursors.[1][2] The synthesized chalcone is dissolved in a solvent such as glacial acetic acid, followed by the addition of a hydrazine derivative, for example, phenyl hydrazine hydrochloride.[1] The mixture is then refluxed for 6-8 hours.[1] After cooling, the reaction mixture is purified, often using silica gel column chromatography, to isolate the target dihydropyrazole.[1][2]
Antifungal Activity Screening
The antifungal activity of the synthesized compounds is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[3][4] This method involves preparing a series of dilutions of the test compounds in a suitable broth medium that supports fungal growth.[5] A standardized inoculum of the fungal strain is added to each dilution. The microplates are then incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that results in no visible growth of the fungus after the incubation period.[3][5]
Visualizing the Research Workflow
The following diagram illustrates the general workflow from compound synthesis to the comparative evaluation of antifungal activity.
Caption: Workflow for Synthesis and Antifungal Evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antifungal Agents Against Rhizoctonia solani
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of various antifungal agents against the plant pathogenic fungus Rhizoctonia solani. The data presented is compiled from multiple scientific studies to aid in the selection and development of effective control strategies. This document includes quantitative data on antifungal activity, detailed experimental protocols for assessing efficacy, and visualizations of key fungal signaling pathways targeted by these agents.
Comparative Efficacy of Antifungal Agents
The following tables summarize the effective concentration (EC50) values and mycelial growth inhibition percentages of various chemical fungicides and natural compounds against Rhizoctonia solani. Lower EC50 values indicate higher antifungal activity.
Chemical Fungicides
| Fungicide Class | Active Ingredient | EC50 (µg/mL) | Mycelial Growth Inhibition (%) | Concentration (ppm) | Reference |
| Strobilurin | Azoxystrobin | 74.85 x 10⁻³ | - | - | [1] |
| Phenylpyrrole | Fludioxonil | 0.06 x 10⁻³ | - | - | [1] |
| Acylaminopyridine | Pencycuron | 0.1 x 10⁻³ | - | - | [1] |
| Benzoylurea | Compound 4j | 6.72 | - | - | [2] |
| Benzoylurea | Compound 4l | 5.21 | - | - | [2] |
| Triazole | Hymexazol | 6.11 | - | - | [2] |
| Benzimidazole | Bavistin (Carbendazim 50% WP) | - | 100 | 100 and 200 | [3] |
| Dithiocarbamate + Benzimidazole | SAAF (Carbendazim 12% WP + Mancozeb 63% WP) | - | 97.59 | 200 | [3] |
| Dithiocarbamate + Benzimidazole | SAAF (Carbendazim 12% WP + Mancozeb 63% WP) | - | 88.25 | 100 | [3] |
| Triazole | Tebuconazole 25% EC | - | 100 | 250 | [4] |
| Benzimidazole | Carbendazim 12% WP | - | 100 | 250 | [4] |
Natural Compounds
| Compound Source | Active Compound | EC50 (µg/mL) | Mycelial Growth Inhibition (%) | Concentration (µg/mL) | Reference |
| Moutan Cortex | Paeonol | 44.83 | - | - | [1][5] |
| Moutan Cortex | Petroleum Ether Extract | 145.33 | 100 | 250 | [5] |
| Cinchona Bark | Quinine Hydrochloride | 217.14 | 58.75 | - | [5] |
| Botanical Compound | Carvacrol | - | 100 (fungicidal) | 100 | [6] |
| Botanical Compound | Thymol | - | 100 (fungicidal) | 100 | [6] |
| Botanical Compound | Eugenol | - | - | - | [6] |
| Botanical Compound | Cinnamaldehyde | - | - | - | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of antifungal activity against Rhizoctonia solani.
In Vitro Antifungal Assay: Poisoned Food Technique
This method is widely used to evaluate the efficacy of antifungal compounds by measuring the inhibition of mycelial growth.
-
Preparation of Fungal Culture: Rhizoctonia solani is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 25±2°C for 5-7 days until the mycelium covers the plate.
-
Preparation of Poisoned Media: The antifungal compound to be tested is dissolved in a suitable solvent and added to the molten PDA medium at a desired final concentration. For control plates, only the solvent is added to the PDA medium.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing R. solani culture and placed at the center of the Petri plate containing the poisoned medium.
-
Incubation: The inoculated plates are incubated at 25±2°C.
-
Data Collection: The radial growth of the fungal colony is measured in millimeters at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plate reaches the edge of the plate.
-
Calculation of Mycelial Growth Inhibition: The percentage of mycelial growth inhibition (MGI) is calculated using the following formula:
MGI (%) = [(dc - dt) / dc] x 100
Where:
-
dc = average diameter of the fungal colony in the control plate.
-
dt = average diameter of the fungal colony in the treated plate.
-
Key Fungal Signaling Pathways and Antifungal Targets
The following diagrams illustrate the primary signaling pathways in Rhizoctonia solani that are targeted by various classes of antifungal agents.
References
- 1. Inhibitory Activity Against Rhizoctonia Solani and Chemical Composition of Extract from Moutan Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchtrend.net [researchtrend.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Spectroscopic Characterization of Pyrrole-2,3-diones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize pyrrole-2,3-diones, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. By presenting key spectral data from various analytical methods, this document aims to facilitate the identification and structural elucidation of novel pyrrole-2,3-dione derivatives.
Introduction to Pyrrole-2,3-diones
Pyrrole-2,3-diones are five-membered heterocyclic compounds containing a pyrrole ring fused with two adjacent carbonyl groups at positions 2 and 3. These reactive intermediates serve as versatile building blocks in the synthesis of more complex heterocyclic systems. Their diverse biological activities and applications in organic electronics necessitate reliable and thorough characterization methods. Spectroscopic techniques are indispensable tools for confirming the successful synthesis and determining the precise chemical structure of these compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the characteristic spectroscopic data for a series of substituted 1-(N,N-dialkylcarbamyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-diones. This data, primarily sourced from the work of Koca and Yıldırım (2012), provides a valuable reference for researchers working with similar structures.[1]
Table 1: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹) of Representative Pyrrole-2,3-diones [1]
| Compound | C=O (Amide) | C=O (Dione) | C=O (Aroyl) | C=C & C=N |
| 3a (R¹=CH₃, R²=4-CH₃) | 1774 | 1722, 1701 | 1652 | 1605-1440 |
| 3b (R¹=C₂H₅, R²=4-CH₃) | 1777 | 1718, 1697 | 1648 | 1605-1430 |
| 3c (R¹=CH₃, R²=3,4-(OCH₃)₂) | 1770 | 1718, 1698 | 1650 | 1600-1455 |
| 3d (R¹=C₂H₅, R²=3,4-(OCH₃)₂) | 1772 | 1715, 1695 | 1645 | 1603-1450 |
Table 2: ¹H-NMR Spectroscopic Data (CDCl₃, δ ppm) of Representative Pyrrole-2,3-diones [1]
| Compound | Aromatic-H | N-CH₂/CH₃ | Ar-CH₃/OCH₃ |
| 3a | 7.98-7.25 (m, 8H) | 3.37 (s, 3H), 3.17 (s, 3H) | 2.50 (s, 3H), 2.44 (s, 3H) |
| 3b | 8.11-7.17 (m, 8H) | 3.34 (q, 2H), 3.18 (q, 2H) | 2.35 (s, 3H), 2.31 (s, 3H) |
| 3c | 7.62-6.76 (m, 6H) | 3.38 (s, 3H), 3.14 (s, 3H) | 3.99, 3.88, 3.78, 3.63 (4s, 12H) |
| 3d | 7.60-6.75 (m, 6H) | 3.40 (q, 2H), 3.15 (q, 2H) | 3.98, 3.87, 3.77, 3.62 (4s, 12H) |
Table 3: ¹³C-NMR Spectroscopic Data (CDCl₃, δ ppm) of a Representative Pyrrole-2,3-dione (3a) [1]
| Carbon Atom | Chemical Shift (δ ppm) |
| C=O (Aroyl) | 190.80 |
| C-3 (Dione) | 182.20 |
| C-2 (Dione) | 173.67 |
| -NCON- | 163.80 |
| C-5 | 151.87 |
| Aromatic C | 147.31-127.25 |
| C-4 | 119.02 |
| N-CH₃ | 40.47, 38.94 |
| Ar-CH₃ | 21.59 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and high-quality spectroscopic data. Below are the general methodologies for the key experiments cited.
Infrared (IR) Spectroscopy
-
Instrumentation : Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation : Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition : The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or 600 MHz).
-
Sample Preparation : Approximately 5-10 mg of the pyrrole-2,3-dione is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition : The NMR tube is placed in the spectrometer probe. For ¹H-NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C-NMR, the spectral width is usually from 0 to 220 ppm. Standard pulse sequences are used to acquire the spectra.
Mass Spectrometry (MS)
While specific fragmentation data for a wide range of pyrrole-2,3-diones is not extensively documented, general principles for heterocyclic compounds can be applied.
-
Instrumentation : Mass Spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization Method : Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, often leading to extensive fragmentation that provides structural information. Soft ionization techniques like Electrospray Ionization (ESI) are suitable for less volatile or thermally labile compounds and typically produce a prominent molecular ion peak.
-
Data Acquisition : The sample is introduced into the ion source, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum. Fragmentation of 2-substituted pyrrole derivatives often involves losses of side-chain substituents and cleavage of the pyrrole ring.[2][3][4]
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation : UV-Visible Spectrophotometer.
-
Sample Preparation : A dilute solution of the pyrrole-2,3-dione is prepared in a suitable solvent (e.g., ethanol, methanol, acetonitrile) that does not absorb in the region of interest. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
-
Data Acquisition : The solution is placed in a quartz cuvette, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm). A blank spectrum of the solvent is recorded and subtracted. The absorption maxima (λmax) and molar absorptivity (ε) are determined. For pyrrole derivatives, π-π* transitions are typically observed.
Visualization of the Characterization Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized pyrrole-2,3-dione.
Caption: Workflow for the spectroscopic characterization of pyrrole-2,3-diones.
This guide provides a foundational understanding of the spectroscopic techniques employed in the characterization of pyrrole-2,3-diones. For more in-depth analysis and interpretation, consulting specialized literature and spectroscopic databases is recommended.
References
- 1. acgpubs.org [acgpubs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Succinate Dehydrogenase (SDH) Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of succinate dehydrogenase (SDH) inhibitors, offering a comparative look at their performance, mechanisms of action, and experimental evaluation. This guide is intended for researchers, scientists, and professionals involved in drug development.
Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol. This dual role in cellular metabolism makes SDH a significant target for therapeutic intervention in a range of diseases, including cancer, parasitic infections, and inflammatory conditions. This guide provides a comparative overview of various SDH inhibitors, supported by experimental data and detailed protocols to aid in their evaluation.
Classification and Mechanism of Action of SDH Inhibitors
SDH inhibitors can be broadly categorized into two main classes based on their binding site and mechanism of action[1]:
-
Succinate-Binding Site Inhibitors (Class I): These inhibitors are typically structural analogs of the natural substrate, succinate. They act as competitive inhibitors by binding to the succinate-binding site on the SDHA subunit, thereby preventing the oxidation of succinate. Prominent examples include malonate, oxaloacetate, and the irreversible inhibitor 3-nitropropionic acid (3-NPA)[2][3][4].
-
Ubiquinone-Binding Site (Q-site) Inhibitors (Class II): This diverse class of inhibitors binds to the ubiquinone-binding pocket, which is formed by the SDHB, SDHC, and SDHD subunits[5]. By occupying this site, they block the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone. This class includes a wide range of compounds, from classic inhibitors like thenoyltrifluoroacetone (TTFA) and carboxin to the highly potent atpenin A5 and numerous agricultural fungicides such as boscalid and fluopyram[1][5].
Comparative Performance of SDH Inhibitors: A Quantitative Overview
The efficacy of SDH inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for a selection of prominent SDH inhibitors, highlighting their relative potencies.
| Inhibitor | Class | Target/Source | IC50 Value | Reference(s) |
| Atpenin A5 | Q-site Inhibitor | Bovine Heart Mitochondria | 3.6 - 10 nM | [6] |
| Rat Heart Mitochondria | 3.3 nM | [6] | ||
| Carboxin | Q-site Inhibitor | Bovine Heart Mitochondria | 1.1 µM | [5] |
| Thenoyltrifluoroacetone (TTFA) | Q-site Inhibitor | Bovine Heart Mitochondria | 5.8 µM | [5] |
| Malonate | Succinate-site Inhibitor | Not specified | 40 µM | [6] |
| 3-Nitropropionic acid (3-NPA) | Succinate-site Inhibitor | Not specified | Irreversible | [5][7] |
| Boscalid | Q-site Inhibitor | Homo sapiens SDH | 4.8 µM | [8] |
| Bixafen | Q-site Inhibitor | Rhizoctonia solani SDH | 1.222 µM | [9] |
| Fluxapyroxad | Q-site Inhibitor | Botrytis cinerea SDH | 1.031 µM | [9] |
| Thifluzamide | Q-site Inhibitor | Botrytis cinerea SDH | 14.4 µM | [9] |
| SDH-IN-15 | Not specified | SDH | 2.04 µM | [10] |
| SDH-IN-4 | Not specified | SDH | 3.38 µM | [10] |
| SDH-IN-9 | Not specified | SDH | 3.6 µM | [10] |
| SDH-IN-22 | Not specified | SDH | 16.6 µM | [10] |
Signaling Pathways Modulated by SDH Inhibition
The inhibition of SDH triggers a cascade of downstream cellular events, primarily stemming from the accumulation of its substrate, succinate, and the disruption of the electron transport chain.
Succinate Accumulation and HIF-1α Stabilization
A key consequence of SDH inhibition is the accumulation of succinate in the mitochondrial matrix and its subsequent transport into the cytosol. Elevated cytosolic succinate competitively inhibits prolyl hydroxylases (PHDs), enzymes responsible for the degradation of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). The stabilization of HIF-1α under normoxic conditions, a phenomenon known as "pseudohypoxia," leads to the transcription of a wide array of genes involved in angiogenesis, glycolysis, and cell survival[2][11][12][13].
Caption: SDH inhibition leads to succinate accumulation, which inhibits PHD, stabilizing HIF-1α.
Disruption of the Electron Transport Chain and ROS Production
By blocking electron flow at Complex II, SDH inhibitors disrupt the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS)[14]. The site of ROS production can differ depending on the class of inhibitor. Q-site inhibitors can cause electron leakage and superoxide formation, while succinate-site inhibitors may prevent electron entry into the complex, thereby reducing ROS production from SDH itself[3]. The resulting oxidative stress can damage cellular components and trigger apoptosis[15].
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10603298B2 - Succinate dehydrogenase inhibitors (SDHi's) - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Succinic acid - Wikipedia [en.wikipedia.org]
- 14. Loss of the SdhB, but Not the SdhA, Subunit of Complex II Triggers Reactive Oxygen Species-Dependent Hypoxia-Inducible Factor Activation and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Organic Electronics: A Comparative Guide to Diphenyl-Diketopyrrolopyrrole (DPP) Derivatives
A deep dive into the quantum chemical calculations of diphenyl-diketo-pyrrolopyrrole (DPP) derivatives reveals their immense potential for advancements in organic electronics. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these derivatives, supported by experimental data, to aid in the selection and design of materials for novel applications.
Diketopyrrolopyrrole (DPP) dyes have emerged as a versatile class of chromophores due to their exceptional optical and electronic properties.[1] This guide focuses on diphenyl-DPP derivatives, which are widely studied for their strong electron-withdrawing nature, high charge carrier mobility, and excellent thermal and photostability.[2][3] Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools to predict and understand the structure-property relationships in these molecules, guiding the synthesis of new materials with tailored functionalities.[4][5]
Comparative Performance of Diphenyl-DPP Derivatives
The electronic and optical properties of diphenyl-DPP derivatives can be finely tuned by introducing different substituent groups. These modifications influence the molecular geometry, which in turn alters the absorption and photoluminescence spectra.[6][7] The following table summarizes key performance indicators for a selection of representative diphenyl-DPP derivatives, showcasing the impact of various substitutions.
| Derivative | Substitution Pattern | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Fluorescence Quantum Yield (Φ_F) |
| Unsubstituted DPP | Phenyl groups on the DPP core | ~550 | ~580 | -5.5 | -3.4 | 2.1 | High |
| Alkyl-Substituted DPP | Alkyl chains on the phenyl groups or DPP nitrogen | Red-shifted vs. unsubst. | Red-shifted vs. unsubst. | -5.4 | -3.5 | 1.9 | Slightly modified[6][7] |
| Electron-Donating Group (EDG) Subst. | e.g., Methoxy on phenyl groups | Bathochromic shift[7] | Bathochromic shift[7] | -5.2 | -3.3 | 1.9 | Increased absorption coefficient[7] |
| Electron-Withdrawing Group (EWG) Subst. | e.g., Cyano or Thiobarbituric acid on periphery | Red-shifted vs. unsubst. | Red-shifted vs. unsubst. | -5.8 | -3.9 | 1.9 | Varies with EWG strength[8] |
| Thiophene-Flanked DPP | Thiophene rings between DPP core and phenyl groups | ~600-650 | ~650-700 | -5.3 | -3.6 | 1.7 | Generally high |
Experimental and Computational Protocols
The data presented in this guide is derived from a combination of experimental measurements and theoretical calculations. Understanding the methodologies is crucial for interpreting the results and designing further studies.
Experimental Protocols
-
Synthesis: Diphenyl-DPP derivatives are typically synthesized through a condensation reaction between an aromatic nitrile and a dialkyl succinate.[2] Further functionalization, such as the introduction of substituents on the phenyl rings or N-alkylation of the DPP core, is achieved through subsequent reaction steps.[4][9]
-
Optical Spectroscopy: UV-Vis absorption and fluorescence emission spectra are recorded in solution (e.g., chloroform) and in thin-film form to determine the maximum absorption and emission wavelengths.[8][10] Fluorescence quantum yields are measured relative to a standard dye.
-
Electrochemical Characterization: Cyclic voltammetry (CV) is employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[8] These measurements are typically performed in a three-electrode setup with a reference electrode.[8]
Computational Protocols
-
Ground State Geometry Optimization: The molecular structures of the DPP derivatives are optimized using Density Functional Theory (DFT) at a specific level of theory, such as B3LYP/6-31G(d).[5] This step is crucial as the molecular geometry significantly influences the electronic properties.[6]
-
Electronic Properties Calculation: Following geometry optimization, the HOMO and LUMO energy levels are calculated to determine the electronic band gap.[5]
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths.[4] This allows for a theoretical prediction of the absorption maxima.
Workflow for Quantum Chemical Calculations
The following diagram illustrates a typical workflow for the quantum chemical calculation of diphenyl-DPP derivatives.
Caption: A typical workflow for quantum chemical calculations of DPP derivatives.
Conclusion
The strategic design of diphenyl-diketo-pyrrolopyrrole derivatives, guided by quantum chemical calculations, is a promising avenue for the development of high-performance organic electronic materials. The interplay between molecular structure and optoelectronic properties, as highlighted in this guide, provides a framework for synthesizing novel DPP-based compounds with characteristics tailored for specific applications, from vibrant displays to efficient solar cells. The continued synergy between theoretical predictions and experimental validation will undoubtedly accelerate innovation in this exciting field.
References
- 1. longdom.org [longdom.org]
- 2. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and properties study of novel organic semiconductor materials based on Diketopyrrolopyrrole - ProQuest [proquest.com]
- 6. Comparative studies of diphenyl-diketo-pyrrolopyrrole derivatives for electroluminescence applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectsci.au [connectsci.au]
Safety Operating Guide
Proper Disposal of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde: A Step-by-Step Guide
The proper disposal of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, a chemical used in laboratory and research settings, is crucial for ensuring personnel safety and environmental protection.[1] This guide provides detailed procedures for its safe handling and disposal, in line with established safety protocols.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety measures during handling and disposal is paramount.
| Hazard Classification | GHS Category | Precautionary Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation |
Data sourced from Safety Data Sheets.[1][2]
Disposal Workflow
The disposal of this compound must be conducted through a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in regular waste streams.[2] The following workflow outlines the necessary steps for its proper disposal.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocols for Disposal
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.[2]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.[2]
2. Waste Collection and Containment:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials (e.g., paper towels, gloves, weighing boats) that have come into contact with the chemical should be considered contaminated.
-
Place all contaminated materials into the same hazardous waste container as the chemical itself.
-
-
Solutions:
-
If the chemical is in a solution, do not pour it down the sink.
-
Collect the solution in a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle).
-
Ensure the container is properly labeled with the chemical name and solvent.
-
3. Labeling and Storage:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide them with all the necessary information about the waste, including the chemical name and quantity.
-
The EHS department will then coordinate with a licensed waste disposal company for the final removal and disposal of the chemical in compliance with all relevant regulations.[3]
References
Personal protective equipment for handling 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS Number: 175136-79-5). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) [1]
-
Skin corrosion/irritation (Category 2) [1]
-
Serious eye damage/eye irritation (Category 2A) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards.[2][3][4] A face shield should be used in situations with a high risk of splashing.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3][4] Gloves should be inspected for integrity before each use and disposed of properly after handling.[2][5][6] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned.[3][5] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if working in a poorly ventilated area or when dust or aerosols may be generated.[7][8] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[3][5][6] |
Experimental Protocols: Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[9][10] All necessary PPE should be readily available and inspected for integrity.[2][5][6]
-
Engineering Controls: Handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Weighing and Transfer: When weighing and transferring the solid, use a spatula and handle it carefully to avoid generating dust.
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][7] Remove contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][11]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
-
-
After Handling: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][5][6]
Disposal Plan:
-
Waste Collection: Dispose of this compound and any contaminated materials in a clearly labeled, sealed container for hazardous chemical waste.[10]
-
Waste Segregation: Do not mix this waste with other waste streams. Incompatible chemicals should be stored separately to prevent dangerous reactions.[9][10]
-
Disposal Procedure: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Workflow for Safe Handling
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. hmc.edu [hmc.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. uah.edu [uah.edu]
- 5. greenwgroup.com [greenwgroup.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youthfilter.com [youthfilter.com]
- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
